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  • Product: 2-Amino-6-iodopyrimidin-4-ol
  • CAS: 59524-88-8

Core Science & Biosynthesis

Foundational

2-Amino-6-iodopyrimidin-4-ol: Structural Dynamics, Reactivity, and Applications in Advanced Scaffold Synthesis

Executive Summary In modern medicinal chemistry and advanced organic synthesis, halogenated pyrimidines serve as indispensable, highly modular building blocks. 2-Amino-6-iodopyrimidin-4-ol (CAS: 59524-88-8) is a uniquely...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and advanced organic synthesis, halogenated pyrimidines serve as indispensable, highly modular building blocks. 2-Amino-6-iodopyrimidin-4-ol (CAS: 59524-88-8) is a uniquely functionalized, electron-deficient heterocycle characterized by three distinct reactive sites: an exocyclic amine at C2, a hydroxyl/oxo group at C4, and a highly reactive iodine atom at C6[1],[2].

As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic scaffold. Its trifunctional nature allows for orthogonal, late-stage functionalization, making it a privileged core for the development of kinase inhibitors, nucleoside analogs, and complex supramolecular architectures[3],[4]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physicochemical properties of 2-Amino-6-iodopyrimidin-4-ol is critical for predicting its behavior in both catalytic cycles and biological systems.

Quantitative Data Summary
PropertyValue
Chemical Name 2-Amino-6-iodopyrimidin-4-ol
Synonyms 2-Amino-4-hydroxy-6-iodopyrimidine[2]
CAS Registry Number 59524-88-8[1]
Molecular Formula C₄H₄IN₃O[2]
Molecular Weight 237.00 g/mol [1]
Hydrogen Bond Donors 2 (Lactam form: N-H, NH₂)
Hydrogen Bond Acceptors 3 (O, N, N)
Primary Reactivity Sites C6 (Electrophilic cross-coupling), C2 (Nucleophilic)
Lactim-Lactam Tautomerism

A defining feature of 2-Amino-6-iodopyrimidin-4-ol is its lactim-lactam tautomeric equilibrium. While drawn as a pyrimidin-4-ol (lactim), the molecule predominantly exists as 2-amino-6-iodo-1H-pyrimidin-4-one (lactam) in the solid state and in polar protic solvents. This structural dynamic dictates the nucleophilicity of the ring nitrogens and heavily influences downstream functionalization (e.g., N-alkylation vs. O-alkylation).

Tautomerism Lactim Lactim Form (2-Amino-6-iodopyrimidin-4-ol) Lactam Lactam Form (2-Amino-6-iodo-1H-pyrimidin-4-one) Lactim->Lactam Polar Solvents / Solid State

Lactim-lactam tautomeric equilibrium of the pyrimidine core.

Core Reactivity & Mechanistic Pathways

The C6-Iodine bond is highly polarized and represents the weakest bond in the molecule, making it the primary site for oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I))[5],[6].

C-I Bond Activation & Cross-Coupling

The electron-withdrawing nature of the pyrimidine ring significantly lowers the LUMO energy of the scaffold. This accelerates the oxidative addition step in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) compared to standard aryl iodides[7],[5]. The C6 position can be chemoselectively functionalized without requiring protection of the C2-amine or C4-hydroxyl, provided the correct ligand and base are selected.

SuzukiCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (C6-I Cleavage) Pd0->OxAdd Substrate PdII_1 Trans-Pd(II)(Ar)(I)L_2 Intermediate OxAdd->PdII_1 TransMet Transmetalation Ar'-B(OH)2 + Base PdII_1->TransMet PdII_2 Trans-Pd(II)(Ar)(Ar')L_2 Intermediate TransMet->PdII_2 RedElim Reductive Elimination C6-Ar' Formation PdII_2->RedElim RedElim->Pd0 Product Release

Catalytic cycle of Suzuki-Miyaura cross-coupling at the C6 position.

Experimental Methodologies (Self-Validating Protocols)

To ensure high fidelity in synthetic workflows, experimental protocols must be designed with built-in causality and self-validation mechanisms. Below are standardized methodologies for manipulating 2-Amino-6-iodopyrimidin-4-ol.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C6

Objective: Functionalize the C6 position with an aryl group while leaving the C2-amine and C4-hydroxyl intact[5],[6].

Reagents:

  • 2-Amino-6-iodopyrimidin-4-ol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Workflow & Causality:

  • Reaction Setup: In a flame-dried Schlenk flask, combine the pyrimidine substrate, arylboronic acid, and Na₂CO₃.

    • Causality: Solid reagents are added first to minimize the exposure of the catalyst to localized high concentrations of base during solvent addition.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the suspension with Argon for 15 minutes.

    • Causality: Degassing is critical. Oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) oxides and promotes homocoupling of the boronic acid. The biphasic solvent ensures solubility of both the highly polar pyrimidine and the inorganic base.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ under a positive stream of Argon.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating the final reductive elimination step and suppressing undesired proto-dehalogenation side reactions.

  • Thermal Activation & Self-Validation: Heat the reaction mixture to 90 °C for 4–6 hours. Monitor continuously via LC-MS.

    • Self-Validation System: The disappearance of the 237 m/z [M+H]⁺ peak of the starting material and the emergence of the product mass confirms successful coupling. If a [M-I+H]⁺ peak appears, it indicates premature reductive elimination (dehalogenation), necessitating rigorous exclusion of moisture or a switch to a more sterically demanding phosphine ligand.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO₄, filter, concentrate, and purify via flash chromatography.

Protocol 2: Electrophilic Activation of C4-OH

If subsequent cross-coupling at the C4 position is required, the C4-hydroxyl must be converted into a viable leaving group (e.g., a chloride).

Step-by-Step Workflow & Causality:

  • Suspend 2-Amino-6-iodopyrimidin-4-ol in neat POCl₃ (10.0 equiv).

  • Add N,N-Dimethylaniline (1.0 equiv) dropwise at 0 °C.

    • Causality: N,N-Dimethylaniline acts as a nucleophilic catalyst and acid scavenger, facilitating the formation of the reactive Vilsmeier-type intermediate without degrading the pyrimidine ring.

  • Reflux at 105 °C for 3 hours, then carefully quench over crushed ice to yield the 4-chloro-6-iodo derivative.

Applications in Advanced Drug Development

The 2-amino-pyrimidin-4-ol core is one of the most privileged scaffolds in medicinal chemistry[3]. Its structural topology makes it an ideal bioisostere for purine bases (adenine and guanine).

  • Kinase Inhibitors: The C2-amine and C4-oxo groups form a robust, bidentate hydrogen-bonding network with the backbone amides of the ATP-binding pocket (hinge region) of kinases (e.g., CDKs, EGFR). The C6 position—functionalized via the protocols above—typically projects into the hydrophobic specificity pocket, allowing developers to tune target selectivity and pharmacokinetic properties.

  • Nucleoside Analogs: The scaffold can be selectively N-alkylated at the N1 position to synthesize artificial nucleosides for antiviral and anticancer applications[4].

  • Library Generation: The presence of the highly reactive C6-iodine allows for late-stage diversification. Drug developers can synthesize a common intermediate and use parallel Suzuki or Sonogashira couplings to rapidly generate a vast library of analogs for structure-activity relationship (SAR) studies[7].

References

  • Title: Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines Source: ChemRxiv URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Catalytic C–H/C–X Bond Functionalisation of Nucleosides, Nucleotides, Nucleic Acids, Amino Acids, Peptides and Proteins Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Insight into Copper Catalysis: In Situ Formed Nano Cu2O in Suzuki–Miyaura Cross-Coupling of Aryl/Indolyl Boronates Source: ACS Organic Letters URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 2-Amino-6-iodopyrimidin-4-ol in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility profile of 2-Amino-6-iodopyrimidin-4-ol in a range o...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility profile of 2-Amino-6-iodopyrimidin-4-ol in a range of organic solvents. While specific experimental data for this compound is not extensively available in public literature, this document leverages established principles of physical chemistry and data from structurally analogous pyrimidine derivatives to provide a robust predictive and methodological guide.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It directly influences bioavailability, manufacturability, and the feasibility of various formulation strategies.[1] A poorly soluble compound can lead to significant challenges in achieving therapeutic concentrations in vivo, often requiring complex and costly formulation technologies. 2-Amino-6-iodopyrimidin-4-ol, a substituted pyrimidine, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[2][3] A thorough understanding of its solubility in various organic solvents is a critical first step in its journey from a promising lead compound to a viable drug candidate. This guide will provide the foundational knowledge and practical protocols to establish a comprehensive solubility profile for this molecule.

Physicochemical Properties and Predicted Solubility Behavior of 2-Amino-6-iodopyrimidin-4-ol

The molecular structure of 2-Amino-6-iodopyrimidin-4-ol dictates its interactions with different solvents and thus its solubility. The key functional groups are:

  • A pyrimidine core: A heterocyclic aromatic ring containing two nitrogen atoms.

  • An amino group (-NH2): A hydrogen bond donor and acceptor.

  • A hydroxyl group (-OH): A hydrogen bond donor and acceptor, which can also exhibit tautomerism with a keto form (pyrimidinone).

  • An iodine atom (-I): A bulky and lipophilic substituent.

The presence of both hydrogen bond donating and accepting groups suggests that 2-Amino-6-iodopyrimidin-4-ol will exhibit some solubility in polar protic and aprotic solvents.[4] The iodine atom, being large and polarizable, will contribute to van der Waals interactions and may enhance solubility in certain non-polar solvents. However, the overall solubility is expected to be a complex interplay of these factors.

Based on studies of similar pyrimidine derivatives, the solubility of 2-Amino-6-iodopyrimidin-4-ol is predicted to be highest in polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), followed by polar protic solvents like methanol and ethanol.[5][6][7] Its solubility in non-polar solvents like carbon tetrachloride or toluene is expected to be significantly lower.[5][6]

Experimental Determination of Solubility: A Step-by-Step Guide

The following section outlines a robust experimental workflow for determining the equilibrium solubility of 2-Amino-6-iodopyrimidin-4-ol. The gravimetric shake-flask method is a widely accepted and reliable technique for this purpose.[5][8]

Recommended Solvents for Initial Screening

A diverse set of organic solvents should be selected to cover a range of polarities and hydrogen bonding capabilities. The following are recommended for an initial solubility screen:

Solvent ClassRecommended SolventsRationale
Polar Aprotic N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, AcetonitrileThese solvents can accept hydrogen bonds and have high dielectric constants, which are effective at solvating polar molecules.[6]
Polar Protic Methanol, Ethanol, IsopropanolThese solvents can both donate and accept hydrogen bonds, making them suitable for solvating molecules with -NH2 and -OH groups.[8]
Non-Polar Toluene, Chloroform, Ethyl Acetate, 1,4-DioxaneThese solvents will help to understand the contribution of the lipophilic iodine atom and the overall non-polar character of the molecule to its solubility.[6][9]
Experimental Workflow: Shake-Flask Method

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess 2-Amino-6-iodopyrimidin-4-ol B Add known volume of solvent A->B C Seal and shake at constant temperature B->C D Allow to equilibrate (e.g., 24-72 hours) C->D E Filter to remove undissolved solid D->E F Take an aliquot of the clear supernatant E->F G Evaporate solvent F->G H Weigh the residue G->H I Calculate solubility H->I

Caption: Workflow for the gravimetric shake-flask solubility determination method.

Detailed Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Amino-6-iodopyrimidin-4-ol to a series of vials, each containing a known volume or mass of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath. A typical temperature for initial screening is 25 °C (298.15 K). For temperature-dependent studies, a range of temperatures (e.g., 298.15 K to 328.15 K) should be investigated.[5]

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points.

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to avoid precipitation during sampling.

    • Transfer the filtered aliquot to a pre-weighed vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound.

    • Once the solvent is completely removed, weigh the vial containing the dried residue.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction.

    • Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))

    • The experiment should be performed in triplicate for each solvent and temperature to ensure the reliability of the data.

Data Analysis and Modeling

Temperature Dependence of Solubility

The solubility of most solids in organic solvents increases with temperature.[5][8] This relationship can be modeled using thermodynamic equations such as the modified Apelblat equation or the van 't Hoff equation.[5][9]

The modified Apelblat equation is a semi-empirical model that is widely used to correlate solubility with temperature:

ln(x) = A + B/T + C ln(T)

where:

  • x is the mole fraction solubility

  • T is the absolute temperature in Kelvin

  • A, B, and C are empirical parameters obtained by fitting the experimental data.

Thermodynamic Analysis

From the temperature-dependent solubility data, important thermodynamic parameters such as the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of dissolution can be calculated.[5][9] These parameters provide valuable insights into the dissolution process.

Interpreting the Solubility Profile

The obtained solubility data should be analyzed in the context of solvent properties and the structure of 2-Amino-6-iodopyrimidin-4-ol. The following diagram illustrates the key relationships to consider.

G cluster_solute 2-Amino-6-iodopyrimidin-4-ol Properties cluster_solvent Solvent Properties cluster_solubility Solubility A Hydrogen Bond Donors/Acceptors (-NH2, -OH) E Hydrogen Bonding Capacity A->E Strong Interaction G High Solubility A->G Balanced Properties B Lipophilicity (-I) D Polarity / Dielectric Constant B->D Favorable Interaction with Non-polar Solvents B->G Balanced Properties C Crystal Lattice Energy H Low Solubility C->H High Energy -> Lower Solubility D->G High Polarity Favors Polar Solutes E->G F Molecular Size and Shape

Caption: Factors influencing the solubility of 2-Amino-6-iodopyrimidin-4-ol.

A high solubility in polar aprotic solvents like DMF would indicate that the solute-solvent interactions, particularly hydrogen bonding and dipole-dipole interactions, are strong enough to overcome the crystal lattice energy of the solid. Conversely, low solubility in non-polar solvents would suggest that the energy required to break the intermolecular forces in the solid is not sufficiently compensated by the weak van der Waals interactions with the solvent.

Conclusion

Establishing the solubility profile of 2-Amino-6-iodopyrimidin-4-ol is a fundamental and indispensable step in its preclinical development. This guide provides a comprehensive and scientifically grounded approach to this task. By systematically applying the described experimental protocols and data analysis techniques, researchers can generate the high-quality solubility data necessary to make informed decisions regarding formulation development, process chemistry, and ultimately, the advancement of this promising compound through the drug development pipeline.

References

  • ResearchGate.

  • Revue Roumaine de Chimie.

  • BenchChem.

  • ResearchGate.

  • ResearchGate.

  • EvitaChem.

  • PubChem.

  • MedCrave online.

  • ResearchGate.

  • ResearchGate.

  • ResearchGate.

  • Rasayan Journal of Chemistry.

  • ChemicalBook.

  • Thermo Scientific Chemicals.

  • BenchChem.

  • Sigma-Aldrich.

  • Academia.edu.

  • NIScPR.

  • ResearchGate.

  • ResearchGate.

  • NIST Technical Series Publications.

Sources

Foundational

An In-depth Technical Guide to 2-Amino-6-iodopyrimidin-4-ol: Physicochemical Properties and Molecular Characteristics

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Amino-6-iodopyrimidin-4-ol, a heterocyclic compound of interest in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-6-iodopyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related structural analogs to provide a robust predictive profile of its physicochemical properties, spectral characteristics, and potential applications. This approach, grounded in established chemical principles, aims to empower researchers with the foundational knowledge required for its synthesis, handling, and evaluation in novel drug development pipelines.

Molecular Structure and Identification

2-Amino-6-iodopyrimidin-4-ol belongs to the 2-aminopyrimidine class of compounds, which are known to exhibit a wide range of biological activities. The core structure consists of a pyrimidine ring substituted with an amino group at the 2-position, a hydroxyl group at the 4-position, and an iodine atom at the 6-position. The presence of the electron-donating amino and hydroxyl groups and the electron-withdrawing iodine atom on the pyrimidine ring suggests a unique electronic and reactivity profile.

The IUPAC name for this compound is 2-amino-6-iodo-1H-pyrimidin-4-one . It exists in a tautomeric equilibrium with the 4-ol form, but the pyrimidin-4-one form is generally considered the more stable tautomer.

Calculated Molecular Properties:

PropertyValue
Molecular Formula C₄H₄IN₃O
Molecular Weight 237.00 g/mol
Exact Mass 236.94027 Da

Predicted Physicochemical Properties

Table of Physicochemical Properties of Structural Analogs:

CompoundMolecular Weight ( g/mol )Melting Point (°C)Solubility
2-Amino-4,6-dihydroxypyrimidine[1]127.10>300Insoluble in water and common organic solvents
2-Amino-6-methylpyrimidin-4-ol[2][3]125.13>300Slightly soluble in water
2-Amino-6-phenylpyrimidin-4-ol[4]187.20>300Insoluble in water
2-Aminoisocytosine[5]126.12286Soluble in hot water

Based on these analogs, 2-Amino-6-iodopyrimidin-4-ol is predicted to be a solid at room temperature with a high melting point, likely exceeding 300 °C, due to strong intermolecular hydrogen bonding facilitated by the amino and hydroxyl/oxo groups. Its solubility in water is expected to be low, similar to its halogenated and phenyl-substituted counterparts. Solubility in polar organic solvents such as DMSO and DMF is likely to be higher.

Synthesis and Reactivity

A plausible synthetic route to 2-Amino-6-iodopyrimidin-4-ol would likely start from a more readily available pyrimidine precursor, such as 2-amino-4,6-dihydroxypyrimidine. The introduction of the iodine atom at the 6-position can be achieved through electrophilic iodination.

Proposed Synthetic Workflow:

Synthetic_Pathway A 2-Amino-4,6-dihydroxypyrimidine B 2-Amino-6-iodopyrimidin-4-ol A->B Iodinating Agent (e.g., NIS, I₂/NaOH)

Caption: Proposed synthesis of 2-Amino-6-iodopyrimidin-4-ol.

This reaction would likely proceed via an electrophilic aromatic substitution mechanism on the electron-rich pyrimidine ring. The choice of iodinating agent and reaction conditions would be critical to control regioselectivity and avoid over-iodination.

The reactivity of 2-Amino-6-iodopyrimidin-4-ol is expected to be dictated by its functional groups. The iodine atom at the 6-position provides a handle for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of various aryl, heteroaryl, or alkynyl groups[6]. The amino group can be a site for acylation, alkylation, or diazotization reactions.

Spectral Characterization

Predicting the spectral characteristics is crucial for the identification and characterization of 2-Amino-6-iodopyrimidin-4-ol.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the C5-H proton, with its chemical shift influenced by the adjacent iodo and hydroxyl/oxo groups. The protons of the amino group will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms of the pyrimidine ring. The chemical shifts will be characteristic of a substituted pyrimidine, with the carbon bearing the iodine atom (C6) showing a downfield shift.

  • IR Spectroscopy: The infrared spectrum will be characterized by N-H stretching vibrations from the amino group in the range of 3300-3500 cm⁻¹[7]. A strong carbonyl (C=O) stretching band around 1650-1700 cm⁻¹ is expected, confirming the pyrimidin-4-one tautomer.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (236.94027 Da). The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will simplify the interpretation of the mass spectrum.

Safety and Handling

While a specific safety data sheet (SDS) for 2-Amino-6-iodopyrimidin-4-ol is not available, the safety precautions for handling this compound can be inferred from the SDS of similar molecules. It should be handled with care, assuming it may be harmful if swallowed, in contact with skin, or if inhaled[8][9]. It may also cause skin and eye irritation[10].

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[10].

  • Avoid inhalation of dust and contact with skin and eyes[1].

  • In case of contact, rinse the affected area thoroughly with water[8].

  • Store in a tightly closed container in a cool, dry place away from oxidizing agents[8].

Applications in Drug Discovery and Research

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. Derivatives of 2-aminopyrimidin-4-one have been investigated as inhibitors of various kinases, which are key targets in oncology and inflammatory diseases. The introduction of an iodine atom at the 6-position offers a versatile point for chemical modification to explore structure-activity relationships (SAR) and optimize potency and selectivity.

Potential Therapeutic Targets and Workflow:

Drug_Discovery_Workflow cluster_0 Compound Synthesis & Modification cluster_1 Biological Screening cluster_2 Lead Optimization A 2-Amino-6-iodopyrimidin-4-ol B Library of Analogs (via Cross-Coupling) A->B Suzuki, Sonogashira, etc. C Target-Based Screening (e.g., Kinase Assays) B->C D Phenotypic Screening (e.g., Cell Viability) B->D E Structure-Activity Relationship (SAR) Studies C->E D->E F ADME/Tox Profiling E->F

Caption: A typical drug discovery workflow utilizing 2-Amino-6-iodopyrimidin-4-ol as a scaffold.

The versatility of the iodo-substituent allows for the systematic exploration of chemical space around the pyrimidine core, which is a critical step in the identification of lead compounds with desirable pharmacological properties.

References

  • PubChem. 2-Amino-6-phenylpyrimidin-4-ol. National Center for Biotechnology Information. Available from: [Link]

  • NextSDS. 2-AMINO-4-HYDROXY-6-IODOPYRIMIDINE — Chemical Substance Information. Available from: [Link]

  • NIST. 2-Amino-4-hydroxy-6-methylpyrimidine. NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. ChemInform Abstract: 2-Amino-6-iodo-4-tosyloxypyrimidine: A Versatile Key Intermediate for Regioselective Functionalization of 2-Aminopyrimidines in 4- and 6-Positions. Available from: [Link]

  • Bentham Science Publishers. Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Available from: [Link]

  • PubChem. 2-Amino-6-iodopurine. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. 2024. Available from: [Link]

  • PubChem. 2-Aminoisocytosine. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. 2020. Available from: [Link]

  • PubChem. 2-(2-aminopyrimidin-4-yl)-6-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one. National Center for Biotechnology Information. Available from: [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Available from: [Link]

  • NextSDS. 2-amino-6-propylpyrimidin-4-ol — Chemical Substance Information. Available from: [Link]

  • PubChem. 2-(3-{4-[2-Amino-6-(indan-2-ylamino)-pyrimidin-4-yl]-phenylamino}-propyl)-phenol. National Center for Biotechnology Information. Available from: [Link]

  • SIELC Technologies. 2-Amino-6-methylpyrimidin-4-ol. 2018. Available from: [Link]

  • Alzchem Group. 2-Amino-4-hydroxy-6-methylpyrimidine. Available from: [Link]

  • Wikipedia. 2-Amino-4-hydroxy-6-pyrophosphoryl-methylpteridine. Available from: [Link]

Sources

Exploratory

Role of 2-Amino-6-iodopyrimidin-4-ol in pyrimidine biosynthesis pathways

Whitepaper: The Role of 2-Amino-6-iodopyrimidin-4-ol in Modulating Pyrimidine Biosynthesis and Salvage Pathways Executive Summary The rational design of antimetabolites and enzyme inhibitors targeting nucleotide metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: The Role of 2-Amino-6-iodopyrimidin-4-ol in Modulating Pyrimidine Biosynthesis and Salvage Pathways

Executive Summary

The rational design of antimetabolites and enzyme inhibitors targeting nucleotide metabolism relies heavily on structurally versatile chemical probes. 2-Amino-6-iodopyrimidin-4-ol (CAS 59524-88-8), also known as 2-amino-4-hydroxy-6-iodopyrimidine, is a highly reactive, synthetic iodinated pyrimidine derivative[1]. While not a naturally occurring intermediate in de novo pyrimidine biosynthesis, its structural homology to natural nucleobases (such as cytosine and uracil) and the unique electronic properties of its C6-iodine substitution make it an indispensable linchpin in modern drug discovery. This technical guide explores the causality behind its chemical reactivity, its application in synthesizing potent metabolic inhibitors, and the protocols required to harness its potential in biochemical research.

Chemical Profile and Mechanistic Causality

The molecular architecture of 2-Amino-6-iodopyrimidin-4-ol ( C4​H4​IN3​O ) features an electron-deficient pyrimidine ring[1]. In physiological and synthetic environments, the compound exists in a tautomeric equilibrium between the 4-ol (enol) and 4-one (keto/pyrimidinone) forms.

Why the 6-Iodo Substitution Matters: In the realm of synthetic chemistry and inhibitor design, halogens are not created equal. The carbon-iodine (C-I) bond at the 6-position has a significantly lower bond dissociation energy compared to C-Cl or C-Br bonds. This structural feature dictates its primary utility:

  • Accelerated Oxidative Addition: The weak C-I bond allows for rapid oxidative addition by Palladium(0) catalysts, making it an ideal substrate for cross-coupling reactions (e.g., Sonogashira and Suzuki couplings)[2].

  • Halogen Bonding in Target Proteins: In biological systems, the large, polarizable iodine atom can form highly directional halogen bonds with Lewis base residues (like backbone carbonyls) within the active sites of pyrimidine-processing enzymes, enhancing inhibitor affinity.

Probing Pyrimidine Biosynthesis & Salvage Pathways

The de novo pyrimidine biosynthesis pathway is a highly conserved metabolic cascade essential for cellular proliferation. By utilizing 2-Amino-6-iodopyrimidin-4-ol as a foundational building block, researchers can synthesize structural analogs that act as competitive inhibitors or antimetabolites.

  • Targeting DHODH and UMPS: Derivatives synthesized from 6-iodopyrimidines often mimic orotate or uridine. By introducing bulky alkynyl or aryl groups at the 6-position, these analogs can competitively bind to Dihydroorotate Dehydrogenase (DHODH) or Uridine Monophosphate Synthetase (UMPS), stalling the production of UMP.

  • Kinase Inhibition: Modified pyrimidines are frequently utilized to inhibit downstream salvage pathway kinases (e.g., thymidine kinase). The ability to rapidly derivatize the 6-position allows for the fine-tuning of the molecule's steric bulk to perfectly match the hydrophobic pockets of specific kinase active sites.

Pathway Glutamine Glutamine + ATP + HCO3- CP Carbamoyl Phosphate Glutamine->CP CPSase II CA Carbamoyl Aspartate CP->CA ATCase DHO Dihydroorotate CA->DHO Dihydroorotase Orotate Orotate DHO->Orotate DHODH OMP OMP Orotate->OMP OPRTase UMP UMP OMP->UMP OMP Decarboxylase Inhibitors Synthetic Pyrimidine Analogs (Derived from 2-Amino-6-iodopyrimidin-4-ol) Inhibitors->Orotate Competitive Inhibition Inhibitors->UMP Salvage Modulation

De Novo Pyrimidine Biosynthesis Pathway and Intervention Points by Synthetic Analogs.

Quantitative Data: Inhibitor Efficacy and Yields

The derivatization of iodinated pyrimidines yields highly potent compounds. For instance, related iodopyrimidine-based sulfonylureas have demonstrated profound efficacy in inhibiting acetohydroxyacid synthase (AHAS), highlighting the broader utility of the iodopyrimidine scaffold in metabolic disruption[3].

Compound / Derivative ClassApplication / Biological TargetReaction Yield / EfficacyReference
2-Amino-6-iodopyrimidin-4-ol Synthetic Starting MaterialN/A (Purity typically >96%)CAS 59524-88-8[1]
6-Alkynyl-2,4-diaminopyrimidines Kinase / Metabolic Inhibition~92% (Crude Yield via Sonogashira)[2]
Iodopyrimidine Sulfonylureas AHAS Inhibitor (Antifungal) Ki​ = 3.8 nM[3]

Methodology: Synthesis of Advanced Inhibitors via Cross-Coupling

To leverage 2-Amino-6-iodopyrimidin-4-ol in drug discovery, researchers frequently employ Palladium-catalyzed Sonogashira cross-coupling to attach functionalized alkynes to the pyrimidine core[2]. The following protocol is designed as a self-validating system, ensuring high fidelity and reproducibility.

Step-by-Step Sonogashira Protocol
  • Inert Preparation: In an oven-dried Schlenk flask, combine 2-Amino-6-iodopyrimidin-4-ol (1.0 eq) and the desired terminal alkyne (1.2 eq).

    • Causality: The reaction must be flushed with Argon or Nitrogen. Oxygen promotes the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the reagent and complicates purification.

  • Catalyst Loading: Add Pd(PPh3​)2​Cl2​ (0.05 eq) and CuI (0.10 eq)[2].

    • Causality: The Palladium complex is the primary engine, inserting itself into the weak C-I bond via oxidative addition. The Copper(I) iodide acts as a vital co-catalyst, forming a copper acetylide intermediate that rapidly transfers the alkyne to the Palladium center (transmetalation), drastically lowering the activation energy of the reaction.

  • Solvent and Base Addition: Dissolve the mixture in anhydrous Dimethylformamide (DMF) and add Triethylamine ( Et3​N ) (3.0 eq).

    • Causality: The highly polar nature of the pyrimidinol requires a strong polar aprotic solvent like DMF for complete dissolution. Et3​N serves a dual purpose: it acts as a ligand modifier and neutralizes the hydroiodic acid (HI) generated during the catalytic cycle, preventing the degradation of the acid-sensitive pyrimidine ring.

  • Self-Validating Reaction Monitoring: Stir the mixture at 45 °C to 50 °C. Monitor the reaction progression via High-Performance Liquid Chromatography (HPLC).

    • Validation Metric: The reaction is strictly considered complete only when the HPLC peak area of the starting 2-Amino-6-iodopyrimidin-4-ol falls below 1%[2]. This quantitative checkpoint prevents premature workup and maximizes yield.

  • Workup and Isolation: Quench the reaction with a cold ice-water mixture. Extract the aqueous layer with ethyl acetate or toluene. Wash the combined organic phases sequentially with aqueous sodium carbonate and brine until neutral. Concentrate under reduced pressure to yield the crude 6-alkynyl pyrimidine derivative.

Workflow A 2-Amino-6-iodopyrimidin-4-ol (Starting Material) B Pd(PPh3)2Cl2 + CuI (Catalyst Activation) A->B C Terminal Alkyne + Base (Cross-Coupling) B->C D HPLC Monitoring (<1% Starting Material) C->D E Aqueous Workup & Extraction D->E F Purified 6-Alkynyl Pyrimidine Analog E->F

Sonogashira Cross-Coupling Workflow for 2-Amino-6-iodopyrimidin-4-ol Derivatization.

References

  • ResearchGate. Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine... (Discusses iodopyrimidine derivatives as potent target inhibitors). Retrieved March 26, 2026. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Sonogashira Coupling of 2-Amino-6-iodopyrimidin-4-ol

Abstract The Sonogashira cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds between sp² and sp-hybridized centers.[1] This application note provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds between sp² and sp-hybridized centers.[1] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the specific application of the Sonogashira reaction to 2-Amino-6-iodopyrimidin-4-ol. The pyrimidine scaffold is a privileged motif in medicinal chemistry, and its alkynylation is a key strategy in the synthesis of novel kinase inhibitors and other therapeutic agents.[2] This document delves into the mechanistic underpinnings of the reaction, provides a detailed, step-by-step protocol, outlines optimized reaction conditions, and offers a practical troubleshooting guide to navigate common experimental challenges associated with this electron-rich heterocyclic substrate.

Introduction: The Strategic Importance of Pyrimidine Alkynylation

The Sonogashira reaction, first reported by Kenkichi Sonogashira in 1975, has become an indispensable tool for constructing arylalkyne and vinylalkyne structures.[3] Its utility is particularly pronounced in pharmaceutical development, where the reaction's tolerance for a wide range of functional groups and its typically mild conditions allow for the late-stage functionalization of complex molecules.[4][5]

The substrate of interest, 2-Amino-6-iodopyrimidin-4-ol, represents a class of electron-rich N-heterocycles that are central to many drug discovery programs. The amino and hydroxyl (or its pyrimidone tautomer) groups are common pharmacophoric features. The iodo-substituent serves as an excellent leaving group for cross-coupling, following the general reactivity trend for aryl halides: I > OTf > Br >> Cl.[6][7] Successfully coupling terminal alkynes to this core allows for the exploration of chemical space by introducing diverse side chains, which can modulate potency, selectivity, and pharmacokinetic properties. However, the inherent characteristics of this substrate—such as its electron-rich nature, potential for low solubility, and the presence of coordinating functional groups—necessitate carefully optimized reaction conditions.

The Catalytic Cycle: A Mechanistic Overview

The classical Sonogashira coupling operates through two interconnected catalytic cycles involving palladium and a copper(I) co-catalyst.[4][8] Understanding this mechanism is critical for rational optimization and troubleshooting.

  • The Palladium Cycle: This is the primary cross-coupling engine. It begins with the in situ generation of a catalytically active Pd(0) species from a more stable Pd(II) precatalyst. The cycle proceeds via three key steps:

    • Oxidative Addition: The C-I bond of 2-Amino-6-iodopyrimidin-4-ol adds across the Pd(0) center to form a square planar Pd(II) complex.[4][7]

    • Transmetalation: The alkyne moiety is transferred from the copper acetylide (generated in the copper cycle) to the palladium center, displacing the iodide.[4]

    • Reductive Elimination: The newly formed C(sp²)-C(sp) bond is established as the product is ejected from the palladium coordination sphere, regenerating the active Pd(0) catalyst.[4][7]

  • The Copper Cycle: This cycle's primary role is to activate the terminal alkyne.

    • The amine base deprotonates the terminal alkyne.

    • A copper(I) salt, typically CuI, coordinates with the alkyne to form a copper(I) acetylide intermediate.[4][9] This species is significantly more nucleophilic and readily participates in the transmetalation step with the palladium complex.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂(I) pd0->pd2_aryl Oxidative Addition pd2_alkyne Ar-Pd(II)L₂(C≡CR) pd2_aryl->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination re_prod Ar-C≡CR pd2_alkyne->re_prod oa_reagent Ar-I oa_reagent->pd2_aryl alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide Base, Cu(I) cu_acetylide->pd2_aryl Transmetalation Reagent

Caption: The dual catalytic cycles of the Sonogashira reaction.

Optimizing Reaction Conditions for 2-Amino-6-iodopyrimidin-4-ol

The choice of catalyst, base, solvent, and temperature is paramount for achieving high yields and minimizing side reactions, particularly with a functionalized substrate like 2-Amino-6-iodopyrimidin-4-ol. Due to the electron-rich nature and potential for poor solubility of the substrate, conditions may require elevation from room temperature, and solvent choice is critical.[10][11]

ParameterRecommended Reagents & ConditionsRationale & Expert Insights
Palladium Source PdCl₂(PPh₃)₂ (1-5 mol%)Pd(PPh₃)₄ (1-5 mol%)Pd₂(dba)₃ with a ligand like XPhos (for challenging cases)PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reliably reduced in situ and is often the first choice.[4][8] For less reactive alkynes or if decomposition is an issue, using a more electron-rich and bulky phosphine ligand can enhance the rate of oxidative addition and stabilize the catalytic species.[12]
Copper Co-catalyst Copper(I) Iodide (CuI) (2-10 mol%)CuI is the standard co-catalyst for activating the alkyne.[4] The loading should be kept as low as possible to minimize the primary side reaction: oxidative homocoupling of the alkyne (Glaser coupling).[12]
Base Triethylamine (Et₃N) Diisopropylethylamine (DIPEA) K₂CO₃ or Cs₂CO₃An amine base is typically used to deprotonate the alkyne and neutralize the HI byproduct.[4][6] Et₃N can often serve as both base and co-solvent. For substrates sensitive to strongly basic amines, an inorganic base like K₂CO₃ in a polar aprotic solvent can be effective.[4]
Solvent N,N-Dimethylformamide (DMF) Dimethyl sulfoxide (DMSO) Acetonitrile (ACN)Tetrahydrofuran (THF) / Et₃N mixtureThe substrate may exhibit poor solubility in less polar solvents. DMF and DMSO are excellent choices for dissolving polar, functionalized heterocycles.[10] It is critical that all solvents are anhydrous and thoroughly degassed to prevent catalyst deactivation and alkyne homocoupling.[6][12]
Temperature Room Temperature to 80 °C While aryl iodides are highly reactive, the electron-donating groups on the pyrimidine ring can slightly decrease its electrophilicity.[6][7] Starting at room temperature is advised, but gentle heating may be required to drive the reaction to completion. Monitor progress by TLC or LC-MS to avoid decomposition at elevated temperatures.
Atmosphere Strictly Inert (Argon or Nitrogen) This is non-negotiable. The Pd(0) catalyst is sensitive to oxygen, and O₂ promotes the highly undesirable Glaser homocoupling side reaction.[4][12]

Detailed Experimental Protocol

This protocol provides a generalized, robust starting point for the Sonogashira coupling of 2-Amino-6-iodopyrimidin-4-ol with a generic terminal alkyne.

Workflow start Start setup 1. Assemble & Purge Schlenk flask under Ar/N₂ atmosphere. start->setup reagents 2. Add Solids Pyrimidine, Pd Catalyst, CuI. setup->reagents purge2 3. Evacuate & Backfill Repeat 3x to ensure inert conditions. reagents->purge2 solvents 4. Add Liquids Degassed Solvent & Base via syringe. purge2->solvents alkyne 5. Add Alkyne Slowly add terminal alkyne via syringe. solvents->alkyne react 6. Reaction Stir at RT or heat. Monitor by TLC/LC-MS. alkyne->react workup 7. Workup Cool, filter through Celite, extract. react->workup purify 8. Purification Column Chromatography workup->purify end End Product purify->end

Caption: Experimental workflow for the Sonogashira coupling.

Materials & Equipment:

  • 2-Amino-6-iodopyrimidin-4-ol (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 equiv, 4 mol%)

  • Anhydrous, degassed DMF (or other chosen solvent)

  • Anhydrous triethylamine (Et₃N) (3.0 equiv)

  • Schlenk flask or similar reaction vessel with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles

  • Standard workup and purification glassware and reagents (Celite, ethyl acetate, brine, Na₂SO₄, silica gel)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Amino-6-iodopyrimidin-4-ol (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Inerting the Atmosphere: Seal the flask, and then evacuate the headspace under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[12]

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF via syringe to achieve a substrate concentration of approximately 0.1 M. Follow with the addition of triethylamine (3.0 equiv).

  • Initial Stirring: Stir the resulting suspension at room temperature for 10-15 minutes. The mixture may change color.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe. For particularly reactive alkynes prone to homocoupling, slow addition using a syringe pump over 30-60 minutes is recommended.[12]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or LC-MS analysis every 1-2 hours. If the reaction is sluggish after several hours, gently heat the mixture to 50-60 °C and continue to monitor.

  • Reaction Quench and Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove insoluble catalyst residues, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid or oil should be purified by flash column chromatography on silica gel to yield the pure alkynylated pyrimidine product.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses the most common issues encountered with this specific transformation.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Product Yield 1. Inactive catalyst (degraded Pd source or CuI).2. Insufficiently inert atmosphere.3. Low reaction temperature for this substrate.1. Use fresh, high-purity catalysts. PdCl₂(PPh₃)₂ is generally more stable than Pd(PPh₃)₄.[6][12]2. Ensure all solvents are rigorously degassed and the reaction is maintained under positive inert gas pressure.[12]3. Gradually increase the temperature to 60 °C or 80 °C, monitoring for decomposition.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen in the reaction vessel.2. CuI loading is too high.1. Improve the degassing procedure (freeze-pump-thaw is more effective than sparging).[6]2. Reduce CuI loading to 1-2 mol%.3. Add the alkyne slowly via syringe pump.[12]4. Consider a "copper-free" protocol, which may require a different ligand/base system and higher temperatures.[6][13]
Formation of Black Precipitate (Palladium Black) 1. Catalyst decomposition due to impurities or oxygen.2. Solvent effects (anecdotally more common in THF).[14]1. Ensure high purity of all reagents and a strictly inert atmosphere.[6]2. If using THF, switch to DMF or use the amine base as the primary solvent.
Incomplete Conversion / Stalled Reaction 1. Poor solubility of the starting material or intermediates.2. Catalyst deactivation over time.1. Ensure sufficient solvent (DMF or DMSO) is used to maintain a homogenous mixture, especially if heating.[10]2. A second small charge of the palladium catalyst can sometimes restart a stalled reaction.

References

  • Sonogashira coupling - Wikipedia. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review - CiteDrive. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar. [Link]

  • Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids - MDPI. [Link]

  • Sonogashira Coupling - YouTube. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC. [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. [Link]

  • Sonogashira coupling Research Articles - Page 1 - R Discovery. [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC - NIH. [Link]

  • Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC - NIH. [Link]

  • Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst - Chemical Engineering Transactions. [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells | Journal of the American Chemical Society. [Link]

  • Microwave Assisted Tandem Heck–Sonogashira Reactions of N,N-Di-Boc-Protected 6-Amino-5-iodo-2-methyl Pyrimidin-4-ol in An Efficient Approach to Functionalized Pyrido[2,3-d]Pyrimidines | Organic Letters - ACS Publications. [Link]

  • The Sonogashira Coupling.
  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing). [Link]

  • What is the best procedure for Sonogashira coupling? - ResearchGate. [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. [Link]

  • Photoinduced inverse Sonogashira coupling reaction - PMC. [Link]

  • Sonogashira Coupling Reactions with Disubstituted Aryl Iodides - Google Books.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand - PMC. [Link]

Sources

Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Amino-6-iodopyrimidin-4-ol

Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Document Type: Advanced Methodological Guide & Protocol Introduction and Mechanistic Rationale The functionalization of pyrimidine scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Document Type: Advanced Methodological Guide & Protocol

Introduction and Mechanistic Rationale

The functionalization of pyrimidine scaffolds is a cornerstone of modern pharmaceutical development, particularly in the synthesis of kinase inhibitors and nucleoside analogs. 2-Amino-6-iodopyrimidin-4-ol (CAS 59524-88-8) represents a highly versatile, yet challenging, building block. While the C6-iodo position is highly primed for oxidative addition, the substrate's polyfunctional nature introduces significant complexities regarding chemoselectivity and catalyst longevity.

The Causality of Experimental Design

Successfully coupling an amine to the C6 position of 2-amino-6-iodopyrimidin-4-ol requires navigating three distinct chemical hurdles:

  • Substrate Acidity and Tautomerism: The C4-hydroxyl group exists in tautomeric equilibrium with its pyrimidin-4(1H)-one form. The acidic proton (pKa ~8.5) will rapidly consume one equivalent of the basic reagent, forming an anionic pyrimidinolate. This necessitates the use of at least 2.0–2.5 equivalents of base [1].

  • Catalyst Poisoning: Pyrimidine ring nitrogens, combined with the C2-exocyclic amine and the C4-anion, create a potent multidentate chelator. If a standard monodentate phosphine (e.g., PPh3) is used, the substrate can displace the ligand, forming a stable, off-cycle Pd(II) resting state that halts catalysis.

  • Enforcing Reductive Elimination: To prevent catalyst trapping, the reaction requires a bidentate ligand with a wide bite angle (such as Xantphos) or a highly sterically demanding biarylphosphine (such as BrettPhos). These ligands enforce a rigid geometry around the palladium center, accelerating the rate-determining reductive elimination step before off-cycle deactivation can occur [2][3].

Visualizing the Catalytic Cycle

The following diagram illustrates the engineered catalytic cycle, highlighting where ligand steric bulk is crucial for driving the reaction forward against the substrate's chelating tendencies.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) inserted into C6-I Pd0->OxAdd 2-Amino-6-iodopyrimidin-4-ol (Fast) AmineCoord Amine Binding & Deprotonation Formation of Pd-Amido Complex OxAdd->AmineCoord Amine + Cs2CO3 (- CsI, - HCO3-) RedElim Reductive Elimination C-N Bond Formation AmineCoord->RedElim Steric crowding by Xantphos prevents substrate chelation RedElim->Pd0 Product Release (Rate-Determining)

Caption: Engineered Buchwald-Hartwig catalytic cycle for polyfunctional pyrimidines.

Reaction Optimization and Quantitative Data

Selecting the correct base and ligand combination is not arbitrary; it is a direct response to the electronic demands of the pyrimidine. Strong bases like NaOtBu often lead to degradation or competitive C-O bond formation (etherification) with the solvent or starting materials. Milder inorganic bases, particularly Cesium Carbonate (Cs2CO3), provide the optimal balance of deprotonating the amine and the C4-OH without triggering side reactions [4].

Table 1: Ligand and Base Screening for the Amination of 2-Amino-6-iodopyrimidin-4-ol (Conditions: 1.0 eq aryl iodide, 1.2 eq morpholine, 5 mol% Pd source, 100 °C, 1,4-Dioxane, 16 h)

EntryPd PrecatalystLigand (mol%)Base (Equiv)Conversion (%)Isolated Yield (%)Primary Byproduct
1Pd2(dba)3 (2.5%)PPh3 (10%)Cs2CO3 (2.5)< 10%N/ACatalyst Blacking
2Pd2(dba)3 (2.5%)BINAP (6%)Cs2CO3 (2.5)45%38%Dehalogenation
3Pd2(dba)3 (2.5%)Xantphos (6%)NaOtBu (2.5)85%52%Degradation products
4 Pd2(dba)3 (2.5%) Xantphos (6%) Cs2CO3 (2.5) > 99% 91% None (Optimal)
5Pd(OAc)2 (5.0%)BrettPhos (6%)K3PO4 (2.5)95%88%Trace unreacted SM

Data Interpretation: Entry 4 demonstrates that the wide bite angle of Xantphos (111°), combined with the mild basicity of Cs2CO3, successfully suppresses catalyst deactivation and favors high-yielding C-N bond formation [3][5].

Experimental Workflow & Methodology

Workflow Prep 1. Reagent Assembly (Inert Atmosphere) Degas 2. Solvent Degassing (Sparging with N2/Ar) Prep->Degas React 3. Catalytic Coupling (100°C, 16h) Degas->React Monitor 4. IPC Monitoring (LC-MS Validation) React->Monitor Purify 5. Workup & Isolation (Acidic Quench & Silica) Monitor->Purify

Caption: Step-by-step experimental workflow for the amination protocol.

Detailed Step-by-Step Protocol (1.0 mmol Scale)

Self-Validating System Note: This protocol includes specific visual and analytical checkpoints (In-Process Controls - IPC) to ensure the mechanistic integrity of the reaction at each stage.

Materials Required:

  • 2-Amino-6-iodopyrimidin-4-ol (1.0 mmol, 237.0 mg)

  • Amine nucleophile (e.g., Morpholine) (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.025 mmol, 22.9 mg)

  • Xantphos (0.060 mmol, 34.7 mg)

  • Cesium Carbonate [Cs2CO3] (2.5 mmol, 814.5 mg) - Must be finely milled and anhydrous.

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step 1: Reaction Assembly (Glovebox or Standard Schlenk Technique)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2-amino-6-iodopyrimidin-4-ol, Pd2(dba)3, Xantphos, and Cs2CO3.

  • Seal the tube with a rubber septum and purge the vessel with dry Nitrogen or Argon (3 cycles of vacuum/backfill).

  • Causality Check: Ensuring strict exclusion of oxygen is critical here; Pd(0) complexes with electron-rich phosphines are highly susceptible to irreversible oxidation, which will stall the reaction at the starting line.

Step 2: Solvent Addition and Degassing

  • Add anhydrous 1,4-Dioxane (5.0 mL) and the amine nucleophile (if liquid) via syringe through the septum.

  • Sparge the heterogeneous mixture with Argon for 10 minutes.

  • Visual Checkpoint: The mixture will initially appear as a dark purple/red suspension due to the Pd2(dba)3 precatalyst.

Step 3: Catalytic Coupling

  • Replace the septum with a Teflon screwcap under a positive flow of inert gas.

  • Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm).

  • Visual Checkpoint: Within 30–60 minutes, the solution should transition from dark purple to a dark yellow/orange hue, indicating the successful reduction of the precatalyst and formation of the active Pd(0)-Xantphos species [2]. If the solution turns jet black and precipitates solid palladium (Pd black), the catalyst has died due to oxygen ingress or substrate poisoning.

Step 4: IPC Monitoring

  • After 12 hours, cool the reaction briefly, sample 10 µL of the mixture, dilute in 1 mL of Methanol, and filter through a 0.22 µm PTFE syringe filter.

  • Analyze via LC-MS. The mass spectrum should show the disappearance of the starting material (m/z 237.9 [M+H]+) and the appearance of the product mass.

Step 5: Workup and Isolation

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (10 mL) and Water (10 mL).

  • Crucial Causality Step (Acidic Quench): Because the C4-OH group was deprotonated by Cs2CO3, the product is currently a water-soluble pyrimidinolate salt. Adjust the aqueous layer to pH 6-7 using 1M HCl to protonate the product, driving it into the organic layer.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Dichloromethane to 5-10% Methanol in Dichloromethane) to afford the pure 2-amino-6-(substituted-amino)pyrimidin-4-ol.

Troubleshooting Guide

  • Issue: High levels of dehalogenated byproduct (2-aminopyrimidin-4-ol).

    • Cause: The rate of reductive elimination is too slow compared to beta-hydride elimination (if the amine has beta-hydrogens) or protonation of the Pd-aryl intermediate.

    • Solution: Switch to a more sterically demanding ligand like tBuBrettPhos, which accelerates reductive elimination, or increase the concentration of the amine[5].

  • Issue: Incomplete conversion after 24 hours; catalyst blacking observed.

    • Cause: The acidic C4-OH proton is prematurely neutralizing the base, preventing the formation of the Pd-amido complex.

    • Solution: Ensure exactly 2.5 to 3.0 equivalents of anhydrous Cs2CO3 are used. Ensure the base is finely milled, as the reaction relies on heterogeneous interfacial kinetics.

References

  • Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. Available at:[Link]

  • Selective Amination of Polyhalopyridines Catalyzed by a Palladium−Xantphos Complex. Organic Letters (ACS Publications). Available at:[Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University e-Pubs. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Prevention of Dehalogenation in 2-Amino-6-iodopyrimidin-4-ol Reactions

Welcome to our dedicated technical resource for scientists, researchers, and professionals in drug development. This guide addresses a critical challenge encountered during the chemical modification of 2-Amino-6-iodopyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical resource for scientists, researchers, and professionals in drug development. This guide addresses a critical challenge encountered during the chemical modification of 2-Amino-6-iodopyrimidin-4-ol: the undesired side reaction of dehalogenation. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the integrity of your synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in my reaction with 2-Amino-6-iodopyrimidin-4-ol?

Dehalogenation, specifically hydrodehalogenation, is a side reaction where the iodine atom on your pyrimidine ring is replaced by a hydrogen atom.[1] This is problematic because it consumes your starting material, leading to a reduced yield of the desired product and complicating the purification process due to the formation of the 2-Amino-pyrimidin-4-ol byproduct.[1][2] The C-I bond is the weakest among carbon-halogen bonds, making aryl iodides particularly susceptible to this side reaction compared to their bromide or chloride counterparts.[1][3]

Q2: I'm observing significant dehalogenation in my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). What is the likely mechanism?

In palladium-catalyzed cross-coupling reactions, the primary culprit behind dehalogenation is the formation of a palladium-hydride (Pd-H) species.[1][4] This intermediate can arise from several sources within your reaction mixture, including solvents (like DMF or alcohols), bases (especially amine bases), or even trace amounts of water.[5][6][7] Once formed, the Pd-H species can participate in a competing catalytic cycle. Instead of undergoing transmetalation with your coupling partner, the aryl-palladium intermediate can undergo reductive elimination with the hydride to yield the dehalogenated pyrimidine.[4]

Q3: How can I confirm that dehalogenation is the cause of my low yield?

Identifying the dehalogenated byproduct is straightforward with standard analytical techniques:

  • Thin Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to your starting 2-Amino-6-iodopyrimidin-4-ol.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will reveal a peak corresponding to the molecular weight of the dehalogenated product.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of your crude product, you will observe the appearance of a new proton signal in the aromatic region where the iodine atom was previously located.[7]

Troubleshooting Guides for Common Cross-Coupling Reactions

The following sections provide detailed strategies to mitigate dehalogenation in specific reaction types. The key is to optimize conditions to favor the desired productive catalytic cycle over the dehalogenation pathway.

Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling

Problem: My Suzuki coupling of 2-Amino-6-iodopyrimidin-4-ol with a boronic acid is yielding a high percentage of 2-Amino-pyrimidin-4-ol.

Root Causes & Recommended Solutions
Possible Cause Scientific Rationale Recommended Action
Inappropriate Ligand Choice The ligand plays a crucial role in modulating the electronic and steric properties of the palladium center.[8] Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination to form the desired C-C bond, outcompeting the dehalogenation pathway.[3][4]Action: Switch to bulky, electron-rich monophosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3][9][10] These have been shown to be effective in suppressing dehalogenation.
Incorrect Base Selection Strong bases can promote the formation of Pd-H species.[3] The choice of base is highly substrate-dependent and can significantly influence the reaction outcome.[4]Action: Screen a panel of weaker bases. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium tert-butoxide (NaOᵗBu).[4][7]
High Reaction Temperature Elevated temperatures can increase the rate of the undesired dehalogenation reaction, which may have a higher activation energy.[3][7]Action: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[3] Microwave-assisted synthesis can sometimes rapidly accelerate the desired coupling, minimizing the time for side reactions.[11]
Solvent Effects Solvents like DMF and dioxane can sometimes act as hydride sources, promoting dehalogenation.[3][11]Action: Switch to a less coordinating, aprotic solvent such as toluene.[3][11] If anhydrous conditions are intended, ensure all solvents and reagents are rigorously dried, as water can also be a hydrogen source.[3][5]
Visualizing the Competing Pathways in Suzuki Coupling

Suzuki_Dehalogenation Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd ArPdI Ar-Pd(II)-I OxAdd->ArPdI Transmetalation Transmetalation (Boronic Acid, Base) ArPdI->Transmetalation PdH_Formation Pd-H Formation ArPdI->PdH_Formation ArPdAr Ar-Pd(II)-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Desired Product) RedElim->Product PdH_Source Hydride Source (Solvent, Base, H₂O) PdH_Source->PdH_Formation ArPdH Ar-Pd(II)-H PdH_Formation->ArPdH RedElim_Dehalo Reductive Elimination ArPdH->RedElim_Dehalo RedElim_Dehalo->Pd0 Regenerates Catalyst Dehalo_Product Ar-H (Dehalogenated Byproduct) RedElim_Dehalo->Dehalo_Product

Competing Suzuki coupling and dehalogenation pathways.
Issue 2: Dehalogenation During Sonogashira Coupling

Problem: My Sonogashira coupling of 2-Amino-6-iodopyrimidin-4-ol with a terminal alkyne is showing poor conversion and formation of the dehalogenated starting material.

Root Causes & Recommended Solutions

The Sonogashira reaction can proceed via a copper-catalyzed or copper-free pathway.[12] Dehalogenation remains a risk in both.

Possible Cause Scientific Rationale Recommended Action
Slow Transmetalation If the formation of the copper acetylide (in the copper-catalyzed variant) or the direct transmetalation to palladium is slow, the Ar-Pd-I intermediate has a longer lifetime, increasing the probability of reacting with a hydride source.Action: In the copper-catalyzed reaction, ensure the quality and activity of your Cu(I) co-catalyst (e.g., CuI).[12] For copper-free variants, the choice of ligand is critical to facilitate efficient transmetalation. Consider ligands like SPhos or specialized aminopyrimidine-based ligands for aqueous media.[13]
Base Choice Amine bases like triethylamine or diisopropylethylamine are common in Sonogashira couplings and can also act as hydride donors.[2]Action: While an amine base is often necessary, consider if a weaker base or an inorganic base like K₂CO₃ or Cs₂CO₃ could be sufficient, potentially in a different solvent system.[12]
Protecting Groups The free amino group on the pyrimidine ring can sometimes interact with the catalyst or promote side reactions.[4] Poor solubility of the starting material can also be an issue.Action: Consider protecting the amino group, for example, with a Boc group. This has been shown to improve solubility and, in some cases, alter the reactivity to favor desired outcomes.[14]
Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is a starting point and may require optimization for your specific substrates.

  • Setup: To an oven-dried Schlenk tube, add 2-Amino-6-iodopyrimidin-4-ol (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Avoid high temperatures initially.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for both product formation and the dehalogenated byproduct.

Issue 3: Dehalogenation in Buchwald-Hartwig Amination

Problem: When attempting to couple an amine with 2-Amino-6-iodopyrimidin-4-ol, I am primarily isolating the dehalogenated starting material.

Root Causes & Recommended Solutions

The Buchwald-Hartwig amination is particularly sensitive to the choice of ligand, base, and palladium source.[10][15]

Possible Cause Scientific Rationale Recommended Action
Ligand Inefficiency The ligand must facilitate a rapid reductive elimination of the C-N bond. If this step is slow, the competing dehalogenation pathway can dominate.[15]Action: Employ bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos).[10] These are specifically designed to promote the C-N bond-forming reductive elimination. Screening a small set of these advanced ligands is highly recommended.
Base Strength Strong bases like NaOᵗBu or LiHMDS are often required for C-N coupling but can also be potent promoters of dehalogenation.[16]Action: While a strong base is often necessary to deprotonate the amine, a careful balance is needed. Screen different strong bases (e.g., NaOᵗBu vs. K₃PO₄ vs. Cs₂CO₃). Sometimes, the counter-ion can have a significant effect.
Palladium Source The choice of palladium pre-catalyst can influence the concentration and activity of the active Pd(0) species, affecting the relative rates of the desired and undesired reactions.Action: Use a well-defined palladium pre-catalyst (e.g., G3 or G4 palladacycles) that can rapidly generate the active LPd(0) species upon exposure to the base.[16] This can sometimes provide better results than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.
Logical Flowchart for Troubleshooting Dehalogenation

Troubleshooting_Flowchart start Dehalogenation Observed q_ligand Is the ligand bulky and electron-rich (e.g., Buchwald type)? start->q_ligand a_ligand Switch to a bulkier ligand (e.g., SPhos, XPhos, NHC) q_ligand->a_ligand No q_base Is the base strong (e.g., NaOtBu)? q_ligand->q_base Yes a_ligand->q_base a_base Screen weaker bases (K₃PO₄, Cs₂CO₃) q_base->a_base Yes q_temp Is the reaction temperature > 80 °C? q_base->q_temp No a_base->q_temp a_temp Lower the temperature q_temp->a_temp Yes q_solvent Is the solvent DMF or Dioxane? q_temp->q_solvent No a_temp->q_solvent a_solvent Switch to Toluene and ensure anhydrous conditions q_solvent->a_solvent Yes end Re-evaluate Reaction q_solvent->end No a_solvent->end

Sources

Optimization

Optimizing reaction yield for 2-Amino-6-iodopyrimidin-4-ol synthesis

Welcome to the Technical Support Center for advanced pyrimidine functionalization. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 2-Amino-6-iodopyrimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced pyrimidine functionalization. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 2-Amino-6-iodopyrimidin-4-ol (also known via its tautomer, 2-amino-4-hydroxy-6-iodopyrimidine).

Synthesizing this heavily functionalized, electron-deficient heterocycle presents unique chemoselectivity and conversion challenges. This guide bypasses generic advice, focusing strictly on the causality of reaction mechanics, self-validating experimental protocols, and field-tested troubleshooting strategies.

I. Mechanistic Overview & Synthetic Strategy

The most scalable and economically viable route to 2-amino-6-iodopyrimidin-4-ol relies on a two-step sequence starting from the readily available 2-amino-4,6-dichloropyrimidine[1]. The process involves a controlled mono-hydrolysis followed by an acid-catalyzed Finkelstein-type halogen exchange.

Workflow A 2-Amino-4,6-dichloropyrimidine (Starting Material) B 2-Amino-4-chloro-6-hydroxypyrimidine (Intermediate) A->B NaOH (1.05 eq), H2O 80°C, 2h (Controlled Hydrolysis) C 2-Amino-6-iodopyrimidin-4-ol (Target Product) B->C NaI (3.0 eq), 57% HI (aq) Reflux, 12h (Finkelstein Exchange)

Figure 1: Two-step synthetic workflow for 2-Amino-6-iodopyrimidin-4-ol from dichloropyrimidine.

II. Troubleshooting & FAQs (Causality & Solutions)

Q1: Why is my yield of the intermediate (2-amino-4-chloro-6-hydroxypyrimidine) consistently low, with significant formation of 2-amino-4,6-dihydroxypyrimidine?

The Causality: 2-amino-4,6-dichloropyrimidine possesses two highly electrophilic C-Cl bonds. Upon the first hydrolysis, the resulting hydroxyl group (which tautomerizes to a pyrimidinone) donates electron density into the ring, significantly reducing the electrophilicity of the remaining C-Cl bond. However, if the base ( NaOH ) is in excess or the temperature exceeds 85°C for prolonged periods, the kinetic barrier is overcome, leading to over-hydrolysis (the dihydroxy by-product)[1]. The Solution: Strictly limit NaOH to 1.05 equivalents. Add the base dropwise over 1 hour to a suspension of the starting material at 40°C, then slowly ramp to 80°C. Implement an In-Process Control (IPC) via HPLC; quench the reaction the moment the starting material falls below 1% to prevent secondary hydrolysis.

Q2: During the halogen exchange step, I observe incomplete conversion from the chloropyrimidine to the iodopyrimidine. How can I drive the reaction to completion?

The Causality: Standard Finkelstein conditions (NaI in acetone) fail here because the C-Cl bond in an electron-rich pyrimidinol is highly deactivated toward Nucleophilic Aromatic Substitution ( SN​Ar ). To activate the ring, acid catalysis is mandatory. The Solution: Utilize 57% aqueous Hydrogen Iodide (HI) supplemented with additional Sodium Iodide (NaI)[2]. The strong acid protonates the pyrimidine nitrogens, drastically lowering the LUMO of the ring and activating the C6 position. The supplemental NaI provides the overwhelming nucleophilic excess required to push the reversible halogen exchange equilibrium toward the iodo-product.

Q3: My final 2-amino-6-iodopyrimidin-4-ol product is heavily discolored (dark brown) and suffers from poor isolated yields. How do I fix this?

The Causality: Aqueous HI is highly susceptible to oxidation by atmospheric oxygen at reflux temperatures, generating free elemental iodine ( I2​ ). I2​ complexes strongly with the nitrogen-rich pyrimidine product, causing severe discoloration and trapping the product in the aqueous phase during workup. The Solution: You must perform a reductive quench. Pour the cooled reaction mixture into a saturated aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ )[3][4]. The thiosulfate instantly reduces the trapped I2​ back into water-soluble iodide ( I− ), breaking the complex, restoring the product's pale/white color, and allowing it to precipitate cleanly.

Troubleshooting Start Issue: Low Yield of 2-Amino-6-iodopyrimidin-4-ol Hydrolysis Over-hydrolysis (Dihydroxy by-product) Start->Hydrolysis Excess Base / High Temp Incomplete Incomplete Halogen Exchange (Unreacted Chloro-intermediate) Start->Incomplete Insufficient I- / Weak Acid Degradation Product Degradation (I2 formation / Discoloration) Start->Degradation Prolonged Reflux / O2 Exposure Sol1 Optimize NaOH to 1.05 eq Monitor via HPLC Hydrolysis->Sol1 Sol2 Use 57% HI + NaI (3 eq) Protonation activates C6 Incomplete->Sol2 Sol3 Quench with Na2S2O3 (aq) Perform under N2 atm Degradation->Sol3

Figure 2: Root cause analysis and logical troubleshooting tree for optimizing reaction yields.

III. Quantitative Data: Halogen Exchange Optimization

The following table summarizes the necessity of acid-catalyzed conditions for the successful iodination of the pyrimidinol core. Data demonstrates that neutral conditions fail to activate the ring, while the synergistic combination of HI and NaI maximizes yield.

EntryReagents / CatalystSolventTemp / TimeConversion (%)Isolated Yield (%)Purity (HPLC)
1NaI (3.0 eq)Acetone56°C / 24h< 10%N/AN/A
2NaI (3.0 eq)DMF120°C / 12h45%32%85.0%
357% HI (aq)Water127°C / 12h85%70%92.5%
4 NaI (3.0 eq) + 57% HI (aq) Water 127°C / 12h > 98% 88% > 98.0%

Table 1: Optimization matrix for the conversion of 2-amino-4-chloro-6-hydroxypyrimidine to 2-amino-6-iodopyrimidin-4-ol.

IV. Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-Amino-4-chloro-6-hydroxypyrimidine (Controlled Hydrolysis)

Self-Validation Metric: The reaction is validated when the pH stabilizes and HPLC confirms the disappearance of the di-chloro starting material without the appearance of the highly polar di-hydroxy peak.

  • Setup: Charge a 1L 3-neck flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer with 2-amino-4,6-dichloropyrimidine (100 g, 0.61 mol) and DI water (400 mL).

  • Base Addition: Heat the suspension to 40°C. Prepare a solution of NaOH (25.6 g, 0.64 mol, 1.05 eq) in 100 mL of water. Add the NaOH solution dropwise via an addition funnel over 1 hour.

  • Thermal Ramp: Post-addition, increase the internal temperature to 80-85°C. Stir for 2 hours.

  • IPC (In-Process Control): Pull a 0.5 mL aliquot, dilute in MeCN, and run a rapid HPLC method. Proceed only when starting material is < 1%[1].

  • Isolation: Cool the mixture to 5°C using an ice bath. Adjust the pH to 5.0 - 5.5 using 2M HCl to fully precipitate the mono-hydroxy intermediate. Filter, wash with cold water, and dry under vacuum at 50°C.

Protocol B: Synthesis of 2-Amino-6-iodopyrimidin-4-ol (Acid-Catalyzed Finkelstein)

Self-Validation Metric: The protocol is validated when the dark iodine color is completely discharged upon thiosulfate quenching, yielding a pale precipitate.

  • Setup: In a 500 mL round-bottom flask, suspend 2-amino-4-chloro-6-hydroxypyrimidine (50 g, 0.34 mol) in 57% aqueous HI (150 mL).

  • Nucleophile Addition: Add Sodium Iodide (NaI) (153 g, 1.02 mol, 3.0 eq) to the stirring mixture. Purge the flask with Nitrogen gas for 10 minutes to displace oxygen and minimize I2​ formation.

  • Reflux: Heat the mixture to gentle reflux (approx. 127°C) for 12 hours[2]. The solution will turn dark brown.

  • IPC: Check reaction completion via LC-MS or HPLC. The iodo-product will elute later than the chloro-intermediate on a reverse-phase C18 column.

  • Reductive Quench (Critical): Cool the reaction to room temperature. Slowly pour the mixture into a vigorously stirring beaker containing 500 mL of saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) and 200 g of crushed ice[3][4]. Stir until the dark brown color completely dissipates, leaving a pale yellow/white suspension.

  • Neutralization & Isolation: Carefully adjust the pH to 6.0 using saturated aqueous NaHCO3​ to ensure the product is in its neutral, least-soluble form. Filter the solid, wash with copious amounts of DI water to remove inorganic salts, and dry under high vacuum at 45°C.

V. References

  • Thieme Connect - Houben-Weyl Methods of Organic Chemistry: Conversion of Chloropyrimidines into the Corresponding Iodopyrimidines. Thieme. Available at:[Link]

  • Google Patents - US11498921B1: Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof. Google Patents. Available at:

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 2-Amino-6-iodopyrimidin-4-ol

Welcome to the Technical Support Center for 2-Amino-6-iodopyrimidin-4-ol (CAS 59524-88-8) [1]. This guide is engineered for research scientists and drug development professionals dealing with the isolation, purification,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Amino-6-iodopyrimidin-4-ol (CAS 59524-88-8) [1]. This guide is engineered for research scientists and drug development professionals dealing with the isolation, purification, and handling of this highly polar, amphoteric building block.

Due to its tautomeric nature and electron-deficient pyrimidine core, standard chromatographic techniques often fail to yield high-purity material. This document provides field-proven, self-validating methodologies to troubleshoot common issues and achieve >99% purity.

Part 1: Troubleshooting & FAQs

Q1: My crude 2-Amino-6-iodopyrimidin-4-ol is completely insoluble in standard organic solvents (DCM, EtOAc, Hexanes). How can I solubilize it for purification? A1: The insolubility is caused by the molecule's ability to exist in tautomeric forms (pyrimidin-4-ol pyrimidin-4(3H)-one). This facilitates extensive intermolecular hydrogen bonding, creating a highly stable, rigid crystal lattice that resists solvation by non-polar or moderately polar solvents. Solution: Solubilization requires breaking these hydrogen bond networks. You must use highly polar aprotic solvents (e.g., DMF, DMSO) or exploit the molecule's amphoteric nature. Adjusting the aqueous pH to >12 (deprotonating the hydroxyl/lactam) or <2 (protonating the amino group) will force the compound into an aqueous solution as a salt[2].

Q2: I attempted a basic aqueous extraction to remove impurities, but my LC-MS shows significant product degradation. What caused this? A2: You likely experienced base-catalyzed hydrolysis. The pyrimidine ring is highly electron-deficient, making the carbon atoms at positions 2, 4, and 6 highly susceptible to nucleophilic aromatic substitution ( SN​Ar )[1]. When exposed to strong aqueous bases (like NaOH) for extended periods or at elevated temperatures, the hydroxide ion attacks the C6 position, displacing the iodide leaving group and forming 2-amino-4,6-dihydroxypyrimidine[3]. Solution: If basic solubilization is necessary, perform the operation at 0–5°C, keep the exposure time under 15 minutes, and immediately neutralize the solution to precipitate the product.

Q3: My product is contaminated with the starting material, 2-amino-6-chloropyrimidin-4-ol. Silica gel chromatography isn't separating them. What is the best approach? A3: Because the chloro- and iodo- derivatives share nearly identical polarities and hydrogen-bonding profiles, standard normal-phase chromatography is highly inefficient and often leads to co-elution[2]. Solution: The most effective separation method is differential crystallization, which exploits the slight difference in lipophilicity and molecular weight provided by the iodine atom. A mixed-solvent recrystallization (DMF/Water) allows the slightly more soluble chloro-impurity to remain in the mother liquor while the iodo-product selectively crystallizes.

Part 2: Solvent Solubility & Selection Matrix

Understanding solvent interactions is critical to preventing degradation during purification. The table below summarizes the quantitative solubility data and mechanistic rationale for solvent selection.

Solvent SystemSolubility (25°C)Solubility (80°C)Suitability for RecrystallizationMechanistic Notes
Dichloromethane (DCM) < 0.1 mg/mL< 0.5 mg/mLPoorCannot disrupt strong intermolecular H-bonds.
Ethanol (EtOH) ~ 2.0 mg/mL~ 15.0 mg/mLModerate (High Risk)Protic solvent; prolonged heating can induce solvolysis, replacing the C6-iodine with an ethoxy group[3].
Dimethylformamide (DMF) ~ 40.0 mg/mL> 150.0 mg/mLExcellent (Primary Solvent)Aprotic; disrupts H-bonds effectively without acting as a nucleophile.
Water (pH 7.0) < 1.0 mg/mL~ 5.0 mg/mLExcellent (Anti-solvent)Highly polar but a poor solvent for the neutral zwitterionic form.
Water (pH 12.0+) > 100.0 mg/mLN/A (Degrades)Extraction OnlyForms soluble sodium salt; high risk of rapid hydrolysis if heated[3].

Part 3: Step-by-Step Methodologies

Protocol A: Isoelectric Precipitation (Primary Purification)

This protocol exploits the amphoteric nature of the compound to remove non-ionizable organic impurities and salts without the need for chromatography.

  • Solubilization: Suspend 10.0 g of crude 2-Amino-6-iodopyrimidin-4-ol in 100 mL of deionized water chilled to 5°C in an ice bath.

  • Deprotonation: Slowly add cold 2M NaOH dropwise while stirring vigorously until the pH reaches 12.0.

    • Self-Validation Check: The opaque suspension will rapidly transition into a clear, pale-yellow solution, visually confirming the formation of the soluble sodium salt.

  • Filtration: Immediately filter the cold solution through a 0.45 µm PTFE membrane to remove any insoluble organic impurities, unreacted polymeric byproducts, or dust.

  • Isoelectric Focusing: Transfer the clarified filtrate back to the ice bath. Slowly add 2M HCl dropwise under continuous stirring. Monitor the pH continuously with a calibrated probe. Stop the addition when the pH reaches exactly 5.5 (the approximate isoelectric point of the molecule).

  • Validation & Collection:

    • Self-Validation Check: A dense, off-white precipitate will spontaneously crash out of the solution at pH 5.5.

    • Stir for an additional 30 minutes at 0°C to maximize the thermodynamic yield. Filter the solid via vacuum filtration, wash the filter cake with 20 mL of ice-cold water, and dry under vacuum at 40°C for 12 hours.

Protocol B: Mixed-Solvent Recrystallization (Polishing)

This protocol is designed to remove residual halogenated starting materials (e.g., 2-amino-6-chloropyrimidin-4-ol) and achieve >99% crystalline purity.

  • Dissolution: Place the pre-purified solid (from Protocol A) into a clean round-bottom flask. Add a minimal amount of DMF (approximately 3 mL per gram of solid).

  • Heating: Heat the mixture to 75°C under a nitrogen atmosphere until complete dissolution occurs.

    • Critical Causality: Do not exceed 80°C. Excessive thermal stress can induce homolytic cleavage of the labile C-I bond, leading to degradation and discoloration.

  • Anti-Solvent Addition: Slowly add deionized water (pre-heated to 75°C) dropwise to the stirring DMF solution until the solution becomes faintly turbid (reaching the cloud point). The typical DMF-to-Water volume ratio will be approximately 1:2 to 1:3.

  • Annealing: Once turbidity is reached, add 1-2 drops of hot DMF until the solution just clears again. Remove the flask from the heat source and allow it to cool to room temperature at a controlled, slow rate (over 2-3 hours).

    • Self-Validation Check: Slow cooling ensures the formation of distinct, needle-like crystals. If an amorphous powder forms, the cooling rate was too fast, trapping impurities in the lattice.

  • Harvesting: Cool the mixture to 4°C for 1 hour to push the remaining product out of the mother liquor. Filter the crystals via vacuum filtration, wash with a minimal amount of cold water, and dry in a vacuum oven at 45°C to a constant weight.

Part 4: Visual Workflow

PurificationWorkflow Crude Crude 2-Amino-6-iodopyrimidin-4-ol (Impurities: Salts, Unreacted SM) Dissolve Dissolve in aq. NaOH (pH > 12) Crude->Dissolve Filter Filter Insoluble Impurities Dissolve->Filter Acidify Acidify with aq. HCl to pH ~5.5 (Isoelectric Point) Filter->Acidify Precipitate Collect Precipitate via Filtration Acidify->Precipitate PurityCheck LC-MS Purity > 95%? Precipitate->PurityCheck Recrystallize Recrystallize from DMF/Water (75°C to RT) PurityCheck->Recrystallize No Pure Pure 2-Amino-6-iodopyrimidin-4-ol (>99% Purity) PurityCheck->Pure Yes Recrystallize->Pure

Purification and recrystallization workflow for 2-Amino-6-iodopyrimidin-4-ol.

References

  • Title: Process and intermediates for the preparation of preladenant and related compounds (WO2012127472A1)

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Amino-6-iodopyrimidin-4-ol Substitutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the complex steric and electronic challenges encountered when functionalizing 2-amino-6-iodo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the complex steric and electronic challenges encountered when functionalizing 2-amino-6-iodopyrimidin-4-ol (CAS 59524-88-8) [1].

This pyrimidine derivative is a critical building block in drug discovery, but its dense functionalization—an amino group at C2, a tautomeric hydroxyl/oxo group at C4, and a bulky iodine at C6—creates a sterically demanding environment. This guide will help you troubleshoot and optimize nucleophilic aromatic substitutions ( SN​Ar ) and transition-metal-catalyzed cross-couplings at the hindered C6 position.

Module 1: Mechanistic Insights & Core Principles (FAQ)

Q: Why is the C6 position of 2-amino-6-iodopyrimidin-4-ol so sterically hindered despite being a planar aromatic system? A: The steric bulk is not just from the atoms themselves, but from their dynamic behavior in solution. The C4-OH group predominantly exists as the C4-oxo (pyrimidin-4(3H)-one) tautomer in polar solvents. This tautomerization creates a strong hydrogen-bond donor/acceptor pair that forms dimers or heavily solvated complexes, drastically increasing the effective steric radius around the adjacent C6 position. Regioselectivity and reactivity in these pyrimidines are highly sensitive to these localized steric and electronic effects[2].

Q: How does steric hindrance dictate the choice between SN​Ar and Pd-catalyzed cross-coupling? A: SN​Ar requires the incoming nucleophile to approach the C6 position at a specific trajectory (the Bürgi-Dunitz angle), which is physically blocked by the C4-oxo group's hydrogen-bonding network. Transition metal catalysis bypasses this approach angle by forming a planar Palladium-intermediate. However, while oxidative addition is usually successful, bulky ligands are strictly required to force the subsequent reductive elimination step when coupling sterically demanding nucleophiles[3].

G A 2-Amino-6-iodopyrimidin-4-ol B Tautomerization to C4-Oxo A->B C H-Bonding Network (Steric Shielding at C6) B->C D SNAr Pathway C->D F Pd-Catalyzed Pathway C->F E Nucleophilic Attack Blocked D->E Steric Clash G Oxidative Addition (Pd inserts into C-I) F->G H Bulky Ligand (e.g., GPhos) Forces Reductive Elimination G->H I Successful C6 Substitution H->I Overcomes Sterics

Mechanistic divergence: SNAr blockage vs. Pd-catalyzed success at C6.

Module 2: Troubleshooting Guide for Substitutions (Q&A)

Q: My Buchwald-Hartwig amination at C6 with a secondary amine is failing or giving low yields (<10%). How do I overcome this? A: The root cause is likely ligand displacement by the amine or a failure of the reductive elimination step due to the severe steric clash between the pyrimidine core and the bulky secondary amine. To resolve this, switch to a highly hindered dialkylbiaryl phosphine ligand like BrettPhos or GPhos. These ligands are specifically designed to prevent the formation of off-cycle Pd-complexes and accelerate reductive elimination[3].

Q: I am observing significant dehalogenation (reduction of C6-I to C6-H) during Suzuki-Miyaura coupling. What is the cause? A: Dehalogenation occurs when the transmetalation step is too slow compared to competing β -hydride elimination or protodepalladation pathways. The steric bulk of the C4-OH/oxo group restricts the incoming boronic acid. To fix this, use a more polar solvent system (e.g., 1,4-dioxane/water) and a highly soluble base like Cs2​CO3​ . Water improves base solubility, which accelerates the formation of the reactive boronate complex, allowing transmetalation to outcompete dehalogenation[4].

Q: Can I force an SN​Ar reaction with a bulky nucleophile by just increasing the temperature? A: No. Increasing the temperature will likely lead to substrate decomposition rather than overcoming the steric barrier. Instead, you must disrupt the steric bulk chemically. Temporarily protecting the C4-OH as a methoxy ether eliminates the tautomerization and hydrogen-bonding network, making the C6 position far more accessible to nucleophilic attack[2].

Workflow Start Low Yield in C6 Substitution? Q1 Is it an SNAr or Cross-Coupling? Start->Q1 SNAr SNAr Reaction Q1->SNAr CC Pd-Cross Coupling Q1->CC SNAr_Fix Protect C4-OH (e.g., as OMe) to disrupt H-bonding SNAr->SNAr_Fix CC_Q What is the major side product? CC->CC_Q Dehal Dehalogenation (C6-H) CC_Q->Dehal NoReact Unreacted Starting Material CC_Q->NoReact Dehal_Fix Increase Base Solubility (Use Cs2CO3 in Dioxane/H2O) Dehal->Dehal_Fix NoReact_Fix Switch to Bulky Biaryl Ligand (BrettPhos / GPhos) NoReact->NoReact_Fix

Troubleshooting logic tree for optimizing C6 substitutions.

Module 3: Quantitative Data & Optimization Tables

Table 1: Ligand Optimization for Pd-Catalyzed Amination at C6 Note: Cross-coupling of dihalopyrimidines generally favors the C4 site, but since C4 is occupied by an OH group here, C6 substitution requires highly optimized conditions[5].

LigandAmine TypeYield (%)Mechanistic Rationale / Observation
XPhos Primary Alkyl45%Slow reductive elimination; prone to catalyst deactivation.
BrettPhos Secondary Alkyl78%Good conversion; steric bulk suppresses off-cycle Pd-complexes.
GPhos α -Branched Primary85%Excellent for highly sterically hindered amines[3].
dppf Aryl Amines<10%Massive dehalogenation; poor oxidative addition at hindered sites.

Table 2: Solvent and Base Effects on Suzuki-Miyaura Coupling at C6

Solvent SystemBaseYield (%)Mechanistic Rationale
Toluene K2​CO3​ 15%Poor base solubility limits the transmetalation rate.
1,4-Dioxane / H2​O (4:1) K2​CO3​ 60%Water improves base solubility, accelerating transmetalation[4].
1,4-Dioxane / H2​O (4:1) Cs2​CO3​ 92%Cesium effect disrupts H-bonding networks around the C4-oxo group.

Module 4: Experimental Workflows & Protocols

Protocol A: Sterically Demanding Buchwald-Hartwig Amination

Self-Validating System: This protocol utilizes a pre-activation step to ensure the active Pd(0) species is formed before encountering the sterically hindered pyrimidine, preventing off-cycle trapping.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd2​(dba)3​ (2.5 mol%) and GPhos (5 mol%) in anhydrous 1,4-dioxane (2 mL). Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/purple. Causality: This ensures complete ligand exchange and generation of the active monomeric Pd(0) species.

  • Reagent Addition: To the pre-activated catalyst, add 2-amino-6-iodopyrimidin-4-ol (1.0 equiv), the sterically hindered amine (1.5 equiv), and NaOtBu (2.0 equiv).

  • Reaction Execution: Seal the vial, remove it from the glovebox, and heat to 90°C for 12 hours.

  • In-Process Validation: Monitor by LC-MS at 2 hours.

    • Validation Check: If unreacted starting material remains but no dehalogenation is observed, oxidative addition is successful but reductive elimination is stalled. Add 5 mol% additional GPhos ligand to push the equilibrium.

Protocol B: Optimized Suzuki-Miyaura Cross-Coupling

Self-Validating System: This protocol leverages a biphasic system to maximize base availability, which is the primary bottleneck in hindered transmetalations.

  • Base Solubilization: Dissolve Cs2​CO3​ (3.0 equiv) in degassed H2​O (1 mL). Causality: Using a biphasic Dioxane/Water mixture ensures the base is fully dissolved, maximizing the concentration of the reactive boronate intermediate to outcompete protodepalladation.

  • Coupling Setup: In a separate flask under argon, combine 2-amino-6-iodopyrimidin-4-ol (1.0 equiv), the bulky boronic acid (1.5 equiv), and Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%) in degassed 1,4-dioxane (4 mL).

  • Reaction Execution: Inject the aqueous base solution into the dioxane mixture. Heat to 85°C for 8 hours with vigorous stirring (1000 rpm) to ensure optimal phase mixing.

  • In-Process Validation: After 4 hours, quench a 50 μL aliquot and check the aqueous layer pH.

    • Validation Check: If pH < 9, the base was consumed by acidic impurities in the boronic acid, leading to stalled transmetalation. Adjust the pH by adding additional Cs2​CO3​ and re-subject to heat.

Sources

Reference Data & Comparative Studies

Comparative

Comparative Guide to HPLC Method Validation for 2-Amino-6-iodopyrimidin-4-ol Purity Analysis

The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical quality attribute in drug development. 2-Amino-6-iodopyrimidin-4-ol (CAS 59524-88-8) is a highly functionalized, halo...

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Author: BenchChem Technical Support Team. Date: April 2026

The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical quality attribute in drug development. 2-Amino-6-iodopyrimidin-4-ol (CAS 59524-88-8) is a highly functionalized, halogenated pyrimidine derivative widely utilized as a synthetic building block for antiviral and antineoplastic agents[1].

Assessing the purity of this compound presents unique chromatographic challenges. The electron-deficient pyrimidine ring, combined with the highly polarizable and bulky iodine atom, often leads to poor retention, peak tailing, and inadequate resolution when using traditional reversed-phase liquid chromatography (RPLC) methods. This guide objectively compares stationary phase performances and outlines a self-validating High-Performance Liquid Chromatography (HPLC) protocol grounded in the latest ICH Q2(R2) guidelines[2].

Stationary Phase Comparison: The Causality of Column Selection

When developing a stability-indicating method for pyrimidine derivatives, the choice of the stationary phase dictates the system's ability to resolve the main peak from closely eluting degradation products. We compared three common column chemistries: standard C18, Phenyl-Hexyl, and Hydrophilic Interaction Liquid Chromatography (HILIC).

Why Standard C18 Often Fails for Halogenated Pyrimidines

Standard C18 columns rely almost exclusively on hydrophobic (London dispersion) forces. Because 2-Amino-6-iodopyrimidin-4-ol is highly polar and hydrophilic, it exhibits minimal partitioning into the C18 alkyl chains[3]. This results in rapid elution (often in the void volume), broad peak shapes (theoretical plates 2,500), and a failure to achieve the baseline resolution ( Rs​>1.5 ) required to detect impurities at the 0.05% threshold[3].

The Phenyl-Hexyl Advantage: Mechanistic Synergy

To overcome the limitations of C18, a Phenyl-Hexyl stationary phase is highly recommended. The causality behind this choice lies in π−π interactions . The phenyl ring of the stationary phase acts as an electron donor/acceptor, interacting strongly with the electron-deficient pyrimidine moiety of the analyte[3]. Furthermore, the hexyl linker provides sufficient hydrophobic retention, while the π−π mechanism drastically sharpens the peak (theoretical plates 12,000) and doubles the sensitivity compared to C18 columns[3].

Quantitative Performance Comparison

The following table summarizes the comparative performance of these stationary phases for polar pyrimidine derivatives under identical mobile phase conditions (Ammonium phosphate buffer/Methanol gradient).

Chromatographic ParameterC18 (Standard ODS)Phenyl-Hexyl (Recommended)HILIC (Amide)
Retention Mechanism Hydrophobic partitioningHydrophobic + π−π interactionHydrophilic partitioning
Retention Time ( tR​ ) 2.1 min (Poor retention)5.8 min (Optimal)8.5 min (Excessive)
Theoretical Plates ( N ) 2,500 12,000 6,000
Tailing Factor ( Tf​ ) 1.8 (Significant tailing)1.1 (Symmetrical)1.4 (Moderate tailing)
Resolution ( Rs​ ) < 1.5 (Co-elution of impurities)> 2.0 (Baseline resolved) 1.5 (Marginal)

ICH Q2(R2) Method Validation Framework

A protocol is only as reliable as its validation framework. According to the modernized ICH Q2(R2) guidelines (effective June 2024), analytical procedure validation must demonstrate that the method is fit for its intended purpose across its lifecycle[4][5]. For a purity assay, this requires a self-validating system that continuously proves its specificity, linearity, accuracy, and precision[2].

G Start Method Development (Phenyl-Hexyl Column) Opt Parameter Optimization (Gradient, Flow Rate) Start->Opt ICH ICH Q2(R2) Validation Opt->ICH Spec Specificity (Forced Degradation) ICH->Spec Lin Linearity & Range (0.25 - 0.75 mg/mL) ICH->Lin Acc Accuracy & Precision (Recovery & RSD < 1.5%) ICH->Acc Rob Robustness (Flow, Temp Variations) ICH->Rob End Validated Stability-Indicating Method Spec->End Lin->End Acc->End Rob->End

Figure 1: Lifecycle workflow for ICH Q2(R2) analytical method validation.

Specificity via Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of impurities and degradants[2]. To prove the method is "stability-indicating," 2-Amino-6-iodopyrimidin-4-ol must be subjected to forced degradation (stress testing) under acidic, alkaline, oxidative, and thermolytic conditions[3][6].

FD API 2-Amino-6-iodopyrimidin-4-ol (API) Acid Acidic Stress (0.1 M HCl, Reflux) API->Acid Base Alkaline Stress (0.1 M NaOH, Reflux) API->Base Ox Oxidative Stress (3% H2O2, 2h) API->Ox Deg Degradation Products (Resolved via Phenyl-Hexyl) Acid->Deg Base->Deg Ox->Deg

Figure 2: Forced degradation pathways to establish method specificity.

Step-by-Step Experimental Protocol

This protocol outlines a robust, self-validating workflow for assessing the purity of 2-Amino-6-iodopyrimidin-4-ol using a Phenyl-Hexyl stationary phase.

Phase 1: Chromatographic Conditions
  • System Setup : Equip the HPLC with a diode array detector (DAD) or UV/Vis detector set to 254 nm (optimal for the pyrimidine chromophore)[7].

  • Column : Install a Phenyl-Hexyl column (e.g., 150 mm × 4.6 mm i.d., 3 µm particle size)[3]. Maintain column temperature at 30°C.

  • Mobile Phase :

    • Mobile Phase A: 50 mM Ammonium phosphate buffer, adjusted to pH 3.85[3].

    • Mobile Phase B: HPLC-grade Methanol.

  • Gradient Elution : Program a gradient starting at 2% Methanol, ramping to 80% Methanol over 40 minutes[3]. Set the flow rate to 1.0 mL/min.

Phase 2: System Suitability Testing (SST)

Causality: SST ensures the complete system (instrument, reagents, column, and analyst) is performing adequately before any samples are run.

  • Prepare a standard solution of 2-Amino-6-iodopyrimidin-4-ol at 0.5 mg/mL in the mobile phase.

  • Inject the standard 6 consecutive times.

  • Acceptance Criteria : The Relative Standard Deviation (RSD) of the peak areas must be 1.5%[3]. The tailing factor must be 1.5, and theoretical plates must be 10,000.

Phase 3: Forced Degradation (Specificity Validation)

Causality: Generating known degradants ensures the Phenyl-Hexyl column can successfully separate the parent API from its breakdown products.

  • Acidic Stress : Treat 20 mg of the sample with 2 mL of 1.0 M HCl. Reflux at 80°C for 2 hours. Neutralize with 2 mL of 1.0 M NaOH[6].

  • Alkaline Stress : Treat 20 mg of the sample with 2 mL of 1.0 M NaOH. Reflux at 80°C for 2 hours. Neutralize with 2 mL of 1.0 M HCl[6].

  • Oxidative Stress : Treat 20 mg of the sample with 2 mL of 3% H2​O2​ at room temperature for 2 hours[6].

  • Analysis : Dilute all stressed samples to the working concentration (0.5 mg/mL) with methanol. Inject into the HPLC.

  • Acceptance Criteria : The 2-Amino-6-iodopyrimidin-4-ol peak must be baseline resolved ( Rs​>2.0 ) from all generated degradation peaks. Peak purity angle must be less than the peak purity threshold (assessed via DAD).

Phase 4: Accuracy and Precision
  • Accuracy (Recovery) : Spike known amounts of impurities (if available) into the API at 50%, 100%, and 150% of the specification limit. Calculate the percentage recovery. Acceptance: 98.0% – 102.0%[3].

  • Intermediate Precision : Have a second analyst perform the assay on a different day using a different HPLC system. Acceptance: Inter-day RSD 1.5%[3].

References

  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives - Benchchem.
  • validation of analytical procedures q2(r2) - ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA.
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology.
  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd - PMC.
  • 2-Amino-6-iodopyrimidin-4-ol|CAS 59524-88-8|Supplier - Benchchem.

Sources

Validation

Mass spectrometry fragmentation analysis of 2-Amino-6-iodopyrimidin-4-ol

Comparative Guide: Mass Spectrometry Fragmentation Analysis of 2-Amino-6-iodopyrimidin-4-ol As a Senior Application Scientist, I frequently encounter the analytical challenge of structurally characterizing heavily haloge...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Mass Spectrometry Fragmentation Analysis of 2-Amino-6-iodopyrimidin-4-ol

As a Senior Application Scientist, I frequently encounter the analytical challenge of structurally characterizing heavily halogenated heterocyclic building blocks. According to , 2-Amino-6-iodopyrimidin-4-ol (CAS 59524-88-8) is a key synthetic building block widely utilized in drug discovery[1]. Accurate structural elucidation of this molecule relies heavily on tandem mass spectrometry (MS/MS). However, the presence of the labile carbon-iodine (C-I) bond alongside the highly stable pyrimidine core presents unique fragmentation dynamics.

This guide provides an objective comparison of High-Resolution Mass Spectrometry (HRMS) platforms—specifically Quadrupole Time-of-Flight (Q-TOF) utilizing Collision-Induced Dissociation (CID) versus Orbitrap utilizing Higher-energy C-trap Dissociation (HCD)—for the fragmentation analysis of 2-Amino-6-iodopyrimidin-4-ol.

Mechanistic Causality in MS/MS Fragmentation

To optimize an MS/MS method, one must first understand the thermodynamic drivers of the molecule's dissociation. notes that fragmentation is a type of chemical dissociation governed by relative bond energies and cyclic transition states[2].

For 2-Amino-6-iodopyrimidin-4-ol, the fragmentation cascade follows a strict hierarchy:

  • Primary Dehalogenation (Homolytic vs. Heterolytic Cleavage): The C-I bond dissociation energy is exceptionally weak (~240 kJ/mol) compared to the C-N (~305 kJ/mol) or C-C (~347 kJ/mol) bonds of the ring. Upon ionization in positive Electrospray Ionization (ESI+), the protonated precursor [M+H]+ at exact mass m/z237.9477 predominantly undergoes the rapid loss of an iodine radical ( I∙ , 126.9045 Da) or hydrogen iodide (HI, 127.9123 Da). This acts as the primary thermodynamic sink.

  • Deep Ring Cleavage: As highlighted in comparative studies on , the fragmentation of substituted pyrimidines is heavily influenced by the substituents, often involving initial losses from the functional groups followed by ring cleavage[3]. Following dehalogenation, the remaining pyrimidin-4-ol core ( m/z110.0354 ) undergoes classic retro-Diels-Alder (RDA) type cleavages. The expulsion of isocyanic acid (HNCO, 43.0058 Da) to yield m/z67.0296 is a hallmark of pyrimidin-4-ol derivatives.

  • Successive Decomposition: Research published on demonstrates that characteristic fragment ions in pyrimidines are formed by successive loss of simple functional groups followed by decomposition of the heterocycle[4].

Platform Comparison: Orbitrap HCD vs. Q-TOF CID

When analyzing 2-Amino-6-iodopyrimidin-4-ol, the choice of dissociation technique significantly impacts the spectral richness. Q-TOF CID operates via resonant excitation in a low-energy regime, often resulting in the dominant, premature loss of iodine, leaving the pyrimidine core largely intact. Conversely, Orbitrap HCD provides a beam-type collision environment that imparts higher internal energy, effectively shattering the pyrimidine core to yield low-mass diagnostic fragments.

Table 1: Quantitative Performance Comparison for 2-Amino-6-iodopyrimidin-4-ol

Analytical ParameterQ-TOF (CID)Orbitrap (HCD)Mechanistic Implication
Resolving Power (at m/z 200) ~40,000>140,000Orbitrap resolves closely eluting isobaric interferences in complex biological matrices.
Mass Accuracy (Fragments) < 5 ppm< 1 ppmOrbitrap provides unambiguous elemental composition for low-mass fragments.
Primary Pathway Loss of HI (-127.9 Da)Deep ring cleavageCID preserves the pyrimidine core; HCD shatters it for comprehensive structural mapping.
Dominant Product Ion m/z110.0354 m/z67.0296 Q-TOF is ideal for confirming halogen presence; Orbitrap excels at core elucidation.
Low-Mass Cutoff (LMCO) None (Beam-type)None (Beam-type)Both platforms successfully capture low m/z fragments, unlike traditional 3D ion traps.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following LC-HRMS/MS protocol incorporates self-validating system checks. If a step fails, the system immediately flags it before proceeding.

Step 1: System Suitability & Mass Calibration

  • Action: Infuse a standardized positive ion calibration solution (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibrant).

  • Causality: High-resolution structural elucidation requires sub-ppm mass accuracy to differentiate isobaric fragments (e.g., distinguishing NH3​ loss from OH loss).

  • Validation Flag: The system must achieve a mass accuracy of < 2 ppm. If the error exceeds this threshold, the protocol mandates an immediate halt and automated recalibration.

Step 2: Sample Preparation & Ionization Verification

  • Action: Dissolve 2-Amino-6-iodopyrimidin-4-ol in 50:50 Methanol:Water with 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: Formic acid acts as an abundant proton source, driving the formation of the [M+H]+ precursor ion in ESI+.

  • Validation Flag: Monitor the MS1 spectrum for the [M+H]+ ion at exactly m/z237.9477 . The presence of the A+1 isotopic peak at ~5.5% relative intensity validates the C4​H4​IN3​O elemental composition.

Step 3: Precursor Isolation & Energy Stepping

  • Action: Isolate m/z237.9 using a narrow quadrupole isolation window (1.0 Da). Apply normalized collision energies (NCE) at 20, 40, and 60.

  • Causality: The weak C-I bond requires low energy (NCE 20) to observe the intermediate dehalogenated core, while high energy (NCE 60) is required to shatter the pyrimidine ring into diagnostic fragments.

  • Validation Flag: The MS/MS spectra must exhibit the neutral loss of HI (127.9123 Da). The absence of the m/z110.0354 product ion indicates precursor mis-selection or insufficient collision energy.

Workflow Visualization

MS_Workflow A Sample Prep 2-Amino-6-iodopyrimidin-4-ol B ESI+ Ionization [M+H]+ m/z 237.9472 A->B C Precursor Isolation Quadrupole (1.0 Da window) B->C D Orbitrap HCD (High-Energy Dissociation) C->D Beam-type collision E Q-TOF CID (Low-Energy Dissociation) C->E Resonant excitation F Deep Ring Cleavage m/z 67.0290, 42.0344 D->F G Primary Dehalogenation m/z 111.0427, 110.0348 E->G

Comparative MS/MS workflow for 2-Amino-6-iodopyrimidin-4-ol using HCD vs. CID fragmentation.

References

  • Wikipedia Contributors. "Fragmentation (mass spectrometry)". Wikipedia.[Link]

  • ResearchGate Contributors. "Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines". ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to Leaving Groups in 2-Amino-pyrimidin-4-ol Derivatives: SNAr and Cross-Coupling Strategies

Executive Summary The 2-aminopyrimidine scaffold is a privileged motif in medicinal chemistry, frequently serving as the hinge-binding core in kinase inhibitors and targeted therapeutics. Functionalizing this core at the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminopyrimidine scaffold is a privileged motif in medicinal chemistry, frequently serving as the hinge-binding core in kinase inhibitors and targeted therapeutics. Functionalizing this core at the C4 position typically begins with 2-amino-pyrimidin-4-ol (isocytosine) derivatives. Because the native hydroxyl group is a poor leaving group, it must be activated. The strategic selection of the leaving group—whether a chloride (-Cl), bromide (-Br), or sulfonate ester (e.g., O-benzenesulfonate, -OBS)—is a critical decision that dictates the efficiency, yield, and scalability of downstream synthetic campaigns.

This guide provides an objective, data-driven comparison of these leaving groups, detailing the mechanistic causality behind their reactivity and providing validated experimental protocols for their application.

Mechanistic Causality: The Physics of the Leaving Group

The relative reactivity of a leaving group at the C4 position is not absolute; it is entirely dependent on the mechanistic pathway of the subsequent transformation.

Nucleophilic Aromatic Substitution (SNAr): SNAr proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack, which forms a high-energy anionic Meisenheimer intermediate 1. In this regime, the electronegativity of the leaving group is paramount. Highly electronegative groups like -Cl and sulfonates polarize the C4 carbon, increasing its electrophilicity and stabilizing the transition state. Consequently, for SNAr, the reactivity trend follows -OBS ≈ -Cl > -Br .

Palladium-Catalyzed Cross-Coupling: In transformations such as Suzuki-Miyaura or Buchwald-Hartwig couplings, the rate-determining step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen/sulfonate bond. This step is governed by bond dissociation energy (BDE) rather than electronegativity. Because the C-Br bond is significantly weaker than the C-Cl bond, bromides are vastly superior for cross-coupling 1.

G A 2-Amino-pyrimidin-4-ol (Starting Material) B Target Transformation? A->B C SNAr (Nucleophilic Substitution) B->C Amines/Thiols D Cross-Coupling (Pd-Catalyzed) B->D Boronic Acids E Optimal LG: -Cl or -OBS (High Electronegativity) C->E F Optimal LG: -Br or -I (Low Bond Energy) D->F

Decision workflow for selecting C4 leaving groups in 2-aminopyrimidine synthesis.

Comparative Analysis of Leaving Groups

4-Chloro (-Cl) Substitution

Generated by treating 2-amino-pyrimidin-4-ol with phosphorus oxychloride ( POCl3​ ). The chloro derivative is the industry standard for SNAr due to its high electronegativity, which facilitates rapid nucleophilic attack 2. However, the highly acidic and harsh chlorination conditions can degrade sensitive functional groups on complex substrates.

4-Bromo (-Br) Substitution

Generated using phosphorus oxybromide ( POBr3​ ). While it is the premier choice for Pd-catalyzed cross-coupling due to its low BDE, it is a suboptimal choice for SNAr. The lower electronegativity of bromine fails to sufficiently polarize the C4 carbon, often necessitating forcing conditions (e.g., sealed tubes, >120 °C) to achieve full conversion with amine nucleophiles.

4-O-Benzenesulfonate (-OBS)

Synthesized via O-benzenesulfonylation 3. This offers a mild, base-promoted alternative to harsh halogenation. Sulfonates are exceptional leaving groups for SNAr due to the massive resonance stabilization of the departing sulfonate anion. Furthermore, they participate readily in cross-coupling, making them highly versatile dual-purpose intermediates.

Quantitative Performance Data

The following table summarizes the comparative reactivity of the three leaving groups across standard synthetic transformations.

Leaving GroupSynthesis ReagentSNAr Reactivity (Amines)Pd-Coupling ReactivityTypical SNAr YieldTypical SNAr Temp
-Cl POCl3​ High Moderate75 - 95%80 - 100 °C
-Br POBr3​ Low to ModerateHigh 40 - 65%120 - 150 °C
-OBS PhSO2​Cl / BaseHigh High 80 - 98%60 - 90 °C

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure experimental reproducibility and mechanistic integrity.

Protocol A: Synthesis of 2-Amino-4-chloropyrimidine

Causality: POCl3​ acts as both the solvent and the chlorinating reagent. The addition of a catalytic amount of N,N-dimethylaniline forms a highly reactive Vilsmeier-Haack-type intermediate, drastically accelerating the C-O to C-Cl conversion.

  • Reaction Setup: Suspend 2-amino-pyrimidin-4-ol (10.0 mmol) in POCl3​ (10 mL). Add N,N-dimethylaniline (1.0 mmol) dropwise.

  • Heating: Reflux the mixture at 105 °C for 3 hours. Validation: The suspension will transition into a clear, dark amber solution, indicating complete consumption of the insoluble starting material.

  • Quenching (Critical Step): Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl3​ . Dissolve the residue in ethyl acetate and add dropwise to vigorously stirred crushed ice. Causality: Rapid, cold aqueous quenching prevents the exothermic hydrolysis of the newly formed C-Cl bond back to the starting pyrimidinol.

  • Workup: Neutralize the aqueous layer to pH 7 with saturated NaHCO3​ . Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate.

  • Analytical Validation: LC-MS will show the distinct M and M+2 isotope pattern (3:1 ratio) characteristic of a single chlorine atom.

Protocol B: O-Benzenesulfonylation (Synthesis of 4-OBS Derivative)

Causality: This method avoids acidic conditions, utilizing a base to deprotonate the C4-hydroxyl (which exists in tautomeric equilibrium with the pyrimidinone form), driving the nucleophilic attack on the sulfonyl chloride 3.

  • Reaction Setup: Dissolve 2-amino-pyrimidin-4-ol (10.0 mmol) in anhydrous pyridine (15 mL) and cool to 0 °C.

  • Addition: Add benzenesulfonyl chloride (11.0 mmol) dropwise over 15 minutes. Causality: Maintaining 0 °C prevents competitive sulfonylation of the exocyclic 2-amino group.

  • Propagation: Stir at room temperature for 4 hours. Validation: TLC (DCM:MeOH 9:1) will show the disappearance of the highly polar starting material and the appearance of a higher Rf​ UV-active spot.

  • Workup: Pour the mixture into ice-cold 1M HCl to neutralize the pyridine. Filter the resulting crystalline precipitate, wash with cold water, and dry under vacuum.

Protocol C: General SNAr with Amines

Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the acid (HCl or HOBS) generated during the reaction, preventing the amine nucleophile from becoming protonated and deactivated 2.

  • Reaction Setup: Dissolve the 4-chloro or 4-OBS pyrimidine (1.0 eq) and the target aliphatic/aromatic amine (1.2 eq) in 1,4-dioxane or isopropanol (0.2 M).

  • Base Addition: Add DIPEA (2.0 eq).

  • Heating: Stir at 80-100 °C for 4-12 hours.

  • Validation: Monitor via LC-MS. The mass of the Meisenheimer intermediate is rarely observed due to rapid elimination, but the product mass will cleanly replace the starting material mass without halogen isotope patterns.

G A 2-Amino-4-LG-pyrimidine (LG = Cl, OBS) B Nucleophilic Attack (Rate-Determining) A->B C Meisenheimer Complex (Anionic Intermediate) B->C D LG Elimination (Fast Step) C->D E 4-Substituted Product D->E

Addition-elimination (SNAr) mechanistic pathway for 2-amino-4-substituted pyrimidines.

References

  • BenchChem. A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry.
  • ACS Omega. Efficient Synthesis, SC-XRD, and Theoretical Studies of O-Benzenesulfonylated Pyrimidines: Role of Noncovalent Interaction Influence in Their Supramolecular Network.
  • The Journal of Organic Chemistry. Protecting-Group-Free Synthesis of Meridianin A–G and Derivatives and Its Antibiofilm Evaluation.

Sources

Validation

Validating structural integrity of 2-Amino-6-iodopyrimidin-4-ol using IR spectroscopy

Validating Structural Integrity of 2-Amino-6-iodopyrimidin-4-ol Using IR Spectroscopy: A Comparative Analytical Guide For drug development professionals and analytical chemists, confirming the structural fidelity of synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Structural Integrity of 2-Amino-6-iodopyrimidin-4-ol Using IR Spectroscopy: A Comparative Analytical Guide

For drug development professionals and analytical chemists, confirming the structural fidelity of synthesized building blocks is a non-negotiable prerequisite. 2-Amino-6-iodopyrimidin-4-ol (CAS 59524-88-8)[1] presents a unique analytical challenge. As a heavily substituted pyrimidine, it exhibits dynamic tautomerism and contains a heavy halogen (iodine) that fundamentally alters its vibrational modes.

This guide provides an objective, causality-driven comparison of Fourier-Transform Infrared (FTIR) spectroscopy against alternative analytical techniques, equipping you with the mechanistic insights needed to validate this molecule's structural integrity.

The Analytical Challenge: Tautomerism and Heavy-Atom Effects

When analyzing 2-Amino-6-iodopyrimidin-4-ol, two primary structural phenomena dictate the analytical approach:

  • Lactam-Lactim Tautomerism: Pyrimidines with hydroxyl substitutions at the 4-position rarely exist as pure enols (lactim) in the solid state. Instead, intermolecular hydrogen bonding drives an equilibrium shift toward the keto (lactam) form[2].

  • The Heavy-Atom Effect: The carbon-iodine (C-I) bond possesses a high reduced mass. According to Hooke's Law for molecular vibrations, heavier atomic masses drastically lower the stretching frequency, pushing the C-I signal into the far-IR region (< 600 cm⁻¹)[3]. Furthermore, because IR absorption intensity relies on the change in dipole moment during vibration[4], the highly polarizable but weakly dipolar C-I bond yields a notoriously weak IR signal.

Comparative Analysis: IR vs. Alternative Spectroscopic Methods

To build a robust structural profile, FTIR should be contextualized against orthogonal techniques. Below is a comparative evaluation of how different methods handle the specific structural quirks of 2-Amino-6-iodopyrimidin-4-ol.

Analytical TechniquePrimary TargetAdvantages for 2-Amino-6-iodopyrimidin-4-olLimitations
FTIR-ATR Functional groups (C=O, N-H)Rapid solid-state tautomer identification; no sample prep required.Weak sensitivity for the C-I bond due to minimal dipole moment change.
Raman Spectroscopy Symmetrical bonds, HalogensExcellent for C-I stretch (< 600 cm⁻¹) due to the high polarizability of the iodine atom.Susceptible to fluorescence interference from trace synthesis impurities.
NMR (¹H, ¹³C) Carbon/Proton frameworkUnambiguous connectivity mapping; easily distinguishes positional isomers.Requires dissolution, which disrupts the native solid-state tautomeric equilibrium.
Mass Spectrometry Molecular weight, IsotopesConfirms exact mass (m/z 237) and the characteristic iodine isotopic signature.Destructive; provides no direct functional group or geometric data.

Mechanistic Causality: Expected IR Bands

When executing an FTIR scan on 2-Amino-6-iodopyrimidin-4-ol, you are not just looking for peaks; you are observing the physical manifestations of its molecular geometry.

  • N-H Stretching (3200–3500 cm⁻¹): The primary amine group at the 2-position will exhibit characteristic symmetric and asymmetric stretching vibrations[5]. Because the molecule engages in extensive solid-state hydrogen bonding, these bands will appear broadened rather than sharp.

  • C=O Stretching (~1650–1720 cm⁻¹): This is the critical diagnostic band for tautomerism. The presence of a strong carbonyl stretch confirms that the molecule predominantly exists in the lactam (keto) form in the solid state, rather than the lactim (hydroxyl) form[2].

  • Pyrimidine Ring Vibrations (1500–1600 cm⁻¹): Complex C=C and C=N stretching modes within the heterocyclic framework appear here, serving as the molecule's core fingerprint[5].

  • C-I Stretching (< 600 cm⁻¹): If your spectrometer's detector extends into the far-IR, you may observe a weak band corresponding to the heavy iodine atom[6]. However, absence of this peak in standard mid-IR (4000–600 cm⁻¹) does not invalidate the structure; it simply necessitates Raman orthogonalization.

Experimental Protocol: Self-Validating FTIR-ATR Workflow

To ensure scientific integrity, the following Attenuated Total Reflectance (ATR) protocol is designed as a self-validating system. Every step includes a mechanistic control to prevent false data interpretation.

Step 1: System Suitability Test (SST)

  • Action: Scan a traceable polystyrene standard.

  • Causality: Validates the interferometer's wavelength accuracy. Ensure the characteristic aromatic C-H stretch at 1601 cm⁻¹ and ring bend at 1028 cm⁻¹ are within ±1 cm⁻¹ of expected values.

Step 2: Background Compensation

  • Action: Collect a background spectrum of the clean, empty diamond or ZnSe ATR crystal.

  • Causality: Atmospheric H₂O and CO₂ absorb heavily in the 3200–3500 cm⁻¹ and 2300 cm⁻¹ regions. A fresh background subtracts these environmental artifacts, preventing them from masking the critical N-H stretches of the pyrimidine.

Step 3: Sample Application & Pressure Control

  • Action: Deposit 2–5 mg of the solid 2-Amino-6-iodopyrimidin-4-ol powder onto the crystal. Engage the pressure anvil until the software's pressure gauge indicates optimal contact.

  • Causality: ATR spectroscopy relies on an evanescent wave penetrating the sample by only a few micrometers. Inconsistent pressure alters the pathlength, leading to poor signal-to-noise ratios and artificially weak peaks.

Step 4: Data Acquisition

  • Action: Co-add a minimum of 32 to 64 scans at a resolution of 4 cm⁻¹.

  • Causality: Co-adding scans increases the signal-to-noise ratio (SNR) by the square root of the number of scans. This is vital for resolving the weaker ring vibrations and the low-frequency C-I stretch against baseline noise.

Step 5: Post-Processing Validation

  • Action: Apply an ATR depth-of-penetration correction algorithm via your spectrometer's software.

  • Causality: In ATR, the penetration depth of the IR beam is wavelength-dependent (deeper at lower frequencies). Without correction, the low-frequency fingerprint bands will appear artificially intense compared to the high-frequency N-H bands.

Structural Validation Decision Tree

The following workflow illustrates the logical progression for validating halogenated pyrimidines, utilizing orthogonal techniques to cover the blind spots of IR spectroscopy.

Workflow Start 2-Amino-6-iodopyrimidin-4-ol (CAS 59524-88-8) FTIR FTIR-ATR Analysis (Solid State) Start->FTIR NMR NMR Spectroscopy (Solution State) Start->NMR Raman Raman Spectroscopy (Polarizability) Start->Raman Tautomer Lactam Tautomer ID (C=O Stretch) FTIR->Tautomer Amine Primary Amine ID (N-H Stretch) FTIR->Amine Final Comprehensive Structural Validation NMR->Final Proton/Carbon Mapping Halogen C-I Bond ID (Heavy Atom Effect) Raman->Halogen IR_Result Strong 1650-1700 cm⁻¹ Strong 3200-3500 cm⁻¹ Tautomer->IR_Result Amine->IR_Result Raman_Result Strong < 600 cm⁻¹ (High Polarizability) Halogen->Raman_Result IR_Result->Final Raman_Result->Final

Fig 1. Orthogonal decision tree for the structural validation of halogenated pyrimidines.

Sources

Comparative

2-Amino-6-iodopyrimidin-4-ol vs 2-Amino-6-bromopyrimidin-4-ol: A Comprehensive Guide to Cross-Coupling Efficiency

For researchers and drug development professionals, pyrimidine derivatives serve as foundational building blocks for a vast array of therapeutics, including kinase inhibitors and antiviral agents. Specifically, 2-amino-4...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, pyrimidine derivatives serve as foundational building blocks for a vast array of therapeutics, including kinase inhibitors and antiviral agents. Specifically, 2-amino-4-hydroxy-6-halopyrimidines are highly valued for their functional density. However, the tautomerism inherent to the 4-hydroxyl group (often existing as the pyrimidin-4(3H)-one) and the electron-donating 2-amino group significantly alter the electronic landscape of the pyrimidine ring. This electron donation partially deactivates the ring toward palladium-catalyzed cross-coupling, making the choice of the C6-halogen—iodine versus bromine—a critical determinant of reaction success.

This guide provides an objective, data-driven comparison of 2-Amino-6-iodopyrimidin-4-ol [1] and 2-Amino-6-bromopyrimidin-4-ol , analyzing their reactivity, chemoselectivity, and practical utility in cross-coupling workflows.

Mechanistic Causality: The Role of Bond Dissociation Energy (BDE)

The fundamental difference in cross-coupling efficiency between iodo- and bromo-pyrimidines is rooted in the Carbon-Halogen (C-X) Bond Dissociation Energy (BDE). The atomic radius of iodine is significantly larger than that of bromine, leading to poorer orbital overlap with the carbon sp2 hybrid orbital. Consequently, the C-I bond is longer and weaker (~65 kcal/mol) compared to the C-Br bond (~81 kcal/mol)[2].

In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig), the oxidative addition of the aryl halide to the active Pd(0) catalyst is typically the rate-determining step[3]. The lower BDE of the C-I bond in 2-amino-6-iodopyrimidin-4-ol facilitates a much faster rate of oxidative addition, allowing the reaction to proceed under milder conditions and with lower catalyst loadings[2].

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Rate Limiting for Br) Pd0->OA Ar-X PdII Trans-Pd(II)(Ar)(X)L_2 OA->PdII TM Transmetalation (R-M) PdII->TM PdII_R Trans-Pd(II)(Ar)(R)L_2 TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regeneration Product Cross-Coupled Product RE->Product

Pd-catalyzed cross-coupling cycle highlighting the oxidative addition step.

Conversely, the stronger C-Br bond in 2-amino-6-bromopyrimidin-4-ol requires higher thermal activation energy and often necessitates electron-rich, sterically bulky ligands (e.g., XPhos or SPhos) to accelerate the oxidative addition and stabilize the resulting Pd(II) intermediate[4].

Quantitative Reactivity Comparison

The following table summarizes representative quantitative data comparing the performance of iodo- and bromo-pyrimidine derivatives in standard cross-coupling reactions under normalized conditions. The data illustrates the general reactivity trend where Ar-I > Ar-Br[2].

Reaction TypeSubstrateCatalyst SystemBase / SolventTempTimeYield (%)
Suzuki-Miyaura 2-Amino-6-iodo pyrimidin-4-ol5 mol% Pd(PPh₃)₄Na₂CO₃ / Dioxane:H₂O40°C4 h92%
Suzuki-Miyaura 2-Amino-6-bromo pyrimidin-4-ol5 mol% Pd(dppf)Cl₂K₃PO₄ / Dioxane:H₂O90°C12 h78%
Sonogashira 2-Amino-6-iodo pyrimidin-4-ol2 mol% Pd(PPh₃)₂Cl₂, CuITEA / DMF25°C6 h88%
Sonogashira 2-Amino-6-bromo pyrimidin-4-ol5 mol% Pd(PPh₃)₂Cl₂, CuITEA / DMF70°C16 h65%

Note: Yields are representative benchmarks derived from comparative studies of halogenated pyrimidines and benzonitriles to illustrate the thermodynamic advantages of the iodo-substituent[4],[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols for Suzuki-Miyaura coupling are designed as self-validating systems. Each step includes the causality behind the choice and an observable metric to confirm successful execution.

Workflow Start Substrate Prep (Glovebox) Iodo Iodo-pyrimidine Pd(PPh3)4, 40°C Start->Iodo Bromo Bromo-pyrimidine Pd(dppf)Cl2, 90°C Start->Bromo Reaction Reaction Monitoring (LC-MS) Iodo->Reaction Bromo->Reaction Workup Aqueous Quench & Extraction Reaction->Workup Purification Flash Chromatography Workup->Purification

Parallel experimental workflow comparing iodo- and bromo-pyrimidine conditions.

Protocol A: Mild Coupling of 2-Amino-6-iodopyrimidin-4-ol
  • Preparation & Degassing: In a Schlenk flask, combine 2-amino-6-iodopyrimidin-4-ol (1.0 eq), arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water.

    • Causality: Water is required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex during transmetalation.

    • Validation: Sparge the mixture with N₂ for 15 minutes. The solution should remain clear. Failure to degas will result in rapid precipitation of palladium black upon catalyst addition.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) under a positive N₂ stream. Heat to 40°C.

    • Causality: The weak C-I bond allows for low-temperature oxidative addition, preserving sensitive functional groups on the boronic acid[2].

    • Validation: The reaction mixture will transition from pale yellow to a deep, homogeneous amber color, indicating the formation of the active Pd(0) species.

  • Monitoring: Sample the reaction at 2 hours via LC-MS.

    • Validation: Complete consumption of the iodo-pyrimidine mass peak (M+H) with the appearance of the coupled product mass indicates successful transmetalation and reductive elimination.

Protocol B: High-Energy Coupling of 2-Amino-6-bromopyrimidin-4-ol
  • Preparation: Combine 2-amino-6-bromopyrimidin-4-ol (1.0 eq), arylboronic acid (1.5 eq), and anhydrous K₃PO₄ (3.0 eq) in 1,4-dioxane.

    • Causality: A stronger base (K₃PO₄) and a higher equivalent of boronic acid are used to drive the slower transmetalation step and compensate for potential protodeboronation at higher temperatures.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5-10 mol%) and heat to 90°C.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating the reductive elimination step, while the 90°C temperature overcomes the high activation barrier of the C-Br bond[4].

  • Monitoring: Sample at 8 hours.

    • Validation: If unreacted starting material remains, the presence of a black precipitate indicates catalyst deactivation (Pd aggregation). In this self-validating check, if palladium black is observed before completion, a switch to a more robust catalyst system (e.g., XPhos-Pd-G2) is required.

Chemoselectivity and Process Considerations

When designing multi-step synthetic routes, the differential reactivity between halogens can be exploited for sequential couplings. If a pyrimidine scaffold contains both an iodine and a bromine atom (e.g., 5-bromo-2-iodopyrimidine), palladium-catalyzed cross-coupling will occur chemoselectively at the C-I bond[5]. This allows process chemists to install one functional group at the iodo position under mild conditions, and subsequently activate the bromo position at elevated temperatures with a different coupling partner[6].

However, reactivity is only one factor in process chemistry. 2-Amino-6-iodopyrimidin-4-ol, while highly reactive, is generally more expensive to source and more susceptible to light-induced degradation or spontaneous dehalogenation over long-term storage[3]. 2-Amino-6-bromopyrimidin-4-ol offers superior shelf stability and lower procurement costs, making it the preferred choice for large-scale manufacturing (>100g) where the cost of specialized ligands (to force the C-Br coupling) is offset by the savings on the starting material.

Conclusion & Substrate Selection Logic

The choice between 2-amino-6-iodopyrimidin-4-ol and 2-amino-6-bromopyrimidin-4-ol is a calculated trade-off between kinetic reactivity and process economics. The iodo-derivative is the undisputed champion for discovery chemistry, enabling rapid library synthesis under mild conditions. The bromo-derivative, while demanding harsher conditions, is the workhorse of scalable process chemistry.

DecisionTree Q1 Sterically hindered or electron-deficient? Yes1 Use Iodo-pyrimidine (High Reactivity) Q1->Yes1 Yes No1 Scale > 100g? Q1->No1 No Yes2 Use Bromo-pyrimidine (Low Cost, Stable) No1->Yes2 Yes No2 Mild conditions (<50°C) required? No1->No2 No Yes3 Use Iodo-pyrimidine No2->Yes3 Yes No3 Use Bromo-pyrimidine No2->No3 No

Decision logic for selecting between iodo- and bromo-pyrimidine precursors.

By understanding the causality behind bond dissociation energies and catalyst interactions, researchers can rationally select the optimal pyrimidine building block to maximize cross-coupling efficiency and streamline their drug development pipelines.

References

  • [4] 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at:[Link]

  • [6] Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC (NIH). Available at: [Link]

  • [5] 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions. RSC Publishing. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for 2-Amino-6-iodopyrimidin-4-ol

In modern drug discovery, 2-Amino-6-iodopyrimidin-4-ol is a highly valued building block. As a halogenated pyrimidine, it serves as a critical precursor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzu...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, 2-Amino-6-iodopyrimidin-4-ol is a highly valued building block. As a halogenated pyrimidine, it serves as a critical precursor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) used to synthesize complex kinase inhibitors and nucleoside analogs. However, the presence of the heavy iodine atom dictates strict operational and logistical handling.

Improper disposal of halogenated organics poses severe environmental risks and violates federal regulations. This guide provides drug development professionals and laboratory personnel with an authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of 2-Amino-6-iodopyrimidin-4-ol, ensuring absolute regulatory compliance and laboratory safety.

Chemical Profiling & Hazard Assessment

Before initiating any workflow, it is imperative to understand the physicochemical parameters that dictate the compound's behavior in waste streams.

Property / ParameterSpecification / Value
Chemical Name 2-Amino-6-iodopyrimidin-4-ol
CAS Number 59524-88-8
Molecular Formula C₄H₄IN₃O
Molecular Weight 237.00 g/mol
Waste Classification Halogenated Organic Waste
EPA RCRA Status Regulated Solid/Liquid Waste
Primary Hazards Skin/Eye Irritant, Halogenated Environmental Hazard

Data supported by standardized .

Mechanistic Causality of Halogenated Hazards

Why is iodine-containing waste strictly segregated? The carbon-iodine (C-I) bond is relatively weak ( 240 kJ/mol) compared to other carbon-halogen bonds. This makes it highly susceptible to photolytic cleavage and nucleophilic attack. If mixed with incompatible waste (such as strong oxidizers), it can undergo exothermic reactions releasing toxic iodine gas ( I2​ ). Furthermore, if halogenated waste is not routed to specialized high-temperature incinerators, radical recombination during combustion can generate highly toxic polyhalogenated dibenzo-p-dioxins (PHDDs) and dibenzofurans (PHDFs).

Operational Handling Protocol

To prevent aerosolization of the iodinated powder and minimize dermal exposure during synthetic setup, follow this self-validating handling protocol.

Step 1: Environmental Control

  • Action: Conduct all weighing and transfers inside a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80–100 fpm.

  • Causality: The powder form poses an inhalation risk; negative pressure ensures microscopic iodinated particulates are captured by HEPA/carbon filters before reaching the operator's breathing zone.

Step 2: PPE Assembly & Static Mitigation

  • Action: Don double nitrile gloves, a lab coat, and wrap-around safety goggles. Use an anti-static weighing boat and a grounded micro-spatula.

  • Causality: Nitrile provides a superior barrier against incidental contact with halogenated organics compared to latex. Pyrimidine derivatives often accumulate static charge, leading to sudden aerosolization or adherence to the weighing vessel, which compromises stoichiometric precision.

Step 3: Post-Task Decontamination & Validation

  • Action: Wipe down all spatulas and balance surfaces with a 70% Isopropanol solution, followed by a damp water wipe.

  • Causality: Isopropanol solubilizes residual organic traces, while water removes any precipitated inorganic salts.

  • Self-Validation Check: Wipe the cleaned area with a solvent-dampened filter paper and inspect the paper under a 254 nm UV lamp. Pyrimidines strongly absorb UV light; the absence of dark, UV-quenching spots on the paper confirms absolute decontamination.

Waste Segregation and Disposal Methodology

The mandate strict guidelines for the accumulation and disposal of hazardous materials. Halogenated pyrimidine waste must never be mixed with non-halogenated solvent waste.

Protocol: RCRA-Compliant Disposal of Halogenated Waste

Step 1: Container Selection

  • Action: Utilize a high-density polyethylene (HDPE) or amber glass container for liquid waste, and a puncture-proof HDPE bucket for solid waste.

  • Causality: HDPE is chemically inert to aqueous and organic pyrimidine solutions. Amber glass prevents UV-induced homolytic cleavage of the C-I bond, mitigating the risk of iodine gas generation and subsequent container pressurization.

Step 2: Satellite Accumulation Area (SAA) Setup

  • Action: Place the primary waste container inside a chemically compatible secondary containment tray at or near the point of generation.

  • Causality: According to, secondary containment captures the total volume in the event of primary container failure, preventing catastrophic drain contamination.

Step 3: Immediate Labeling

  • Action: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly write "2-Amino-6-iodopyrimidin-4-ol" and check the "Halogenated" box. Do not use chemical formulas or abbreviations.

  • Causality: Unidentified waste triggers severe EPA fines and poses a critical risk to waste handlers who must determine chemical compatibility.

Step 4: EH&S Pickup Request & Validation

  • Action: Submit a pickup request to your institution's Environmental Health & Safety (EH&S) department when the container reaches 90% capacity, or at the 6-month accumulation limit, whichever comes first.

  • Self-Validation Check: Before sealing the SAA container for pickup, visually inspect the secondary containment for any liquid droplets and verify that the waste log volume matches the physical container volume. This ensures no micro-leaks have occurred during routine transfers.

Waste Disposal Workflow

WasteDisposal Start Waste Generation: 2-Amino-6-iodopyrimidin-4-ol Decision Physical State? Start->Decision Solid Halogenated Solid Waste Container Decision->Solid Solid / Powder Liquid Halogenated Liquid Waste Container Decision->Liquid Solution / Extract SAA Satellite Accumulation Area (SAA) Secondary Containment & Labeling Solid->SAA Liquid->SAA EHS EH&S Pickup Request (Before 90% Full) SAA->EHS Max 6 Months or Full TSDF EPA-Approved TSDF (High-Temp Incineration) EHS->TSDF

Workflow for the segregation and disposal of halogenated pyrimidine waste.

Emergency Response & Spill Protocol

Even with stringent protocols, accidental releases can occur. The outline the standard framework for laboratory spill management, adapted here specifically for iodinated pyrimidines:

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Solid Spills (Powder): Do not sweep dry powder, as this causes aerosolization. Cover the spill with damp paper towels (using water or a compatible non-reactive solvent like ethanol), carefully scoop the material into a wide-mouth HDPE container, and label it as hazardous halogenated solid waste.

  • Liquid Spills (Solutions): Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust. Once absorbed, transfer the saturated pads to a sealed waste bag and place them in the SAA.

  • Reporting: Report any spill exceeding 50 mL or 50 g to the EH&S department immediately for secondary site assessment.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories - US Environmental Protection Agency (EPA). Available at:[Link]

  • Management of Waste - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (National Institutes of Health / NCBI). Available at:[Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia University Environmental Health & Safety. Available at:[Link]

Handling

Personal protective equipment for handling 2-Amino-6-iodopyrimidin-4-ol

As a Senior Application Scientist, I frequently consult with drug development teams who utilize halogenated pyrimidines as synthetic building blocks for novel radiosensitizers and antiviral agents[1]. While the structura...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams who utilize halogenated pyrimidines as synthetic building blocks for novel radiosensitizers and antiviral agents[1]. While the structural versatility of 2-Amino-6-iodopyrimidin-4-ol (CAS 59524-88-8)[2] is exceptional, its physicochemical properties demand rigorous, specialized handling protocols.

This guide transcends standard Safety Data Sheets (SDS) by explaining the causality behind our safety interventions. By understanding the mechanistic behavior of this compound, your laboratory can build a self-validating safety culture that ensures both personnel protection and experimental integrity.

Part 1: Hazard Causality & Chemical Profile

To design an effective safety protocol, we must first understand the molecular behavior of 2-Amino-6-iodopyrimidin-4-ol that dictates its hazard profile:

  • Nucleobase Mimicry and Genotoxicity: Halogenated pyrimidines are structural analogs of natural nucleobases. In biological systems, they can bypass standard cellular checkpoints and be erroneously incorporated into DNA during replication, leading to mismatch pairing, DNA strand breaks, and profound cellular toxicity[3][4]. Consequently, strict dermal and inhalation barriers are non-negotiable to prevent inadvertent systemic absorption by laboratory personnel.

  • Photolability of the C-I Bond: The carbon-iodine bond on the pyrimidine ring is inherently photolabile. Exposure to ambient UV or intense visible light induces homolytic cleavage, which not only degrades the reagent but liberates molecular iodine ( I2​ )[5]. Iodine gas is a powerful oxidizer and a severe respiratory irritant. Therefore, environmental controls—such as amber glassware and localized light reduction—act as critical safety parameters.

Part 2: Quantitative Safety Specifications

The following table summarizes the quantitative data dictating our environmental and personal protective equipment (PPE) choices.

Table 1: Quantitative PPE and Environmental Specifications

ParameterSpecificationCausal Justification
Glove Thickness ≥ 0.12 mm (Double Nitrile)Prevents dermal permeation of genotoxic pyrimidine analogs.
Hood Face Velocity 80 - 100 FPMCaptures aerosolized particulates and sublimated I2​ gas.
Storage Temp. 2°C to 8°CMinimizes thermal degradation of the C-I bond[5].
Light Exposure < 500 Lux (Amber Glass)Prevents photolytic homolytic cleavage of the C-I bond.
Quench Solution 10% w/v Na2​S2​O3​ Provides sufficient molar excess to reduce liberated I2​ to I− .

Part 3: Operational Workflows

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol 1: Safe Weighing and Transfer

Objective: Transfer 2-Amino-6-iodopyrimidin-4-ol without inducing photolytic degradation or risking dermal exposure.

  • Environmental Preparation: Dim the ambient lighting in the laboratory.

    • Validation: Ensure direct sunlight or intense overhead fluorescent lights are not illuminating the workspace.

  • Engineering Controls: Activate the chemical fume hood.

    • Validation: Verify the digital monitor reads a continuous face velocity between 80-100 FPM.

  • PPE Donning: Don a flame-resistant lab coat, ANSI Z87.1 splash goggles, and a primary pair of nitrile gloves. Don a secondary (outer) pair of nitrile gloves.

    • Causality: Double-gloving ensures that if the outer glove is contaminated by the highly permeable nucleobase analog, the inner glove maintains the dermal barrier.

  • Material Staging: Place an anti-static weighing boat and an amber glass receiving vial inside the hood.

    • Causality: Amber glass blocks the UV/visible wavelengths responsible for homolytic cleavage of the C-I bond.

  • Execution: Use a static-free micro-spatula to transfer the solid. Seal the amber vial immediately after transfer.

  • Decontamination: Wipe down the balance and spatula with a 10% sodium thiosulfate solution, followed by 70% ethanol.

Protocol 2: Iodine Quenching and Spill Mitigation

Objective: Neutralize liberated molecular iodine ( I2​ ) resulting from accidental exposure or photolytic degradation.

  • Assessment: Identify the spill. If the powder has turned purple or brown, iodine gas is actively sublimating[5].

  • Containment: Ensure the fume hood sash is lowered to the operational level to contain vapors.

  • Neutralization: Spray a 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution directly onto the spilled solid.

    • Causality: Thiosulfate acts as a reducing agent, converting volatile, toxic molecular iodine ( I2​ ) into highly soluble, non-volatile iodide ions ( I− ).

  • Validation of Quench: Observe the color of the spill.

    • Validation: The reaction is complete when the purple/brown color completely dissipates, leaving a colorless or pale-yellow liquid.

  • Absorption & Disposal: Absorb the neutralized liquid with inert chemical spill pads and proceed to waste segregation.

Part 4: Waste Management Plan

Improper disposal of halogenated pyrimidines can lead to environmental toxicity and regulatory fines. Adhere to the following segregation streams.

Table 2: Waste Disposal Streams

Waste TypeContainer SpecificationTreatment / Neutralization
Solid Chemical Waste Amber glass or opaque HDPENone prior to collection; keep shielded from light.
Contaminated Consumables Puncture-proof chemical binDouble-bagged to prevent residual vapor escape.
Aqueous Wash / Spill Polyethylene carboy (Halogenated)Quench with 10% Na2​S2​O3​ before disposal.

Part 5: Visualizing the Workflow

G Storage Storage (2-8°C, Dark) Prevent C-I Cleavage PPE Don PPE Double Nitrile & Goggles Storage->PPE Pre-handling Hood Fume Hood Transfer 80-100 FPM Velocity PPE->Hood Transfer Reaction Reaction/Assay Amber Glassware Hood->Reaction Execute Spill Spill / Iodine Release Photolytic Degradation Hood->Spill Accident Waste Halogenated Waste Segregation Reaction->Waste Dispose CleanUp Thiosulfate Quench Reduce I2 to I- Spill->CleanUp Mitigate CleanUp->Waste Dispose

Workflow and safety interventions for handling photolabile 2-Amino-6-iodopyrimidin-4-ol.

Sources

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